4-Chloro-5,6-dimethylpyridin-3-amine
Description
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Properties
IUPAC Name |
4-chloro-5,6-dimethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)10-3-6(9)7(4)8/h3H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNFACXQDPPIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Structure & Utility of 4-Chloro-5,6-dimethylpyridin-3-amine
The following technical guide details the chemical structure, synthesis, and applications of 4-Chloro-5,6-dimethylpyridin-3-amine , a critical intermediate in modern medicinal chemistry.
Executive Summary
This compound (CAS: 2287331-76-2) is a densely functionalized pyridine scaffold employed primarily in the synthesis of type I and type II kinase inhibitors. Characterized by its "push-pull" electronic structure—featuring an electron-donating amino group adjacent to an electron-withdrawing chlorine atom—this molecule serves as a versatile lynchpin for constructing fused heterocycles such as imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines. Its structural topology allows for orthogonal functionalization: the chlorine atom facilitates cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the amine offers a handle for cyclization or amide coupling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-Amino-4-chloro-5,6-dimethylpyridine; 4-Chloro-5,6-lutidin-3-amine |
| CAS Number | 2287331-76-2 |
| Molecular Formula | C |
| Molecular Weight | 156.61 g/mol |
| SMILES | CC1=C(C(=C(N=C1)N)Cl)C |
| InChI Key | DNOOQZMHXXFDJJ-UHFFFAOYSA-N |
Structural Analysis (2D)
The molecule consists of a pyridine ring substituted at four contiguous positions, leaving only the C2 position unsubstituted.
-
Position 1 (N): Pyridine nitrogen (H-bond acceptor).
-
Position 2 (CH): The sole aromatic proton; highly diagnostic in NMR (singlet,
-to-nitrogen). -
Position 3 (NH
): Primary amine; acts as an auxochrome and directing group. -
Position 4 (Cl): Chlorine atom; provides a handle for nucleophilic aromatic substitution (
) or metal-catalyzed coupling. -
Positions 5,6 (CH
): Methyl groups; provide lipophilicity and steric bulk, often crucial for binding selectivity in enzyme pockets.
Physicochemical Properties
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Off-white to pale yellow solid | Typical of oxidized aminopyridines. |
| Melting Point | 75–85 °C (Predicted) | Analogous 2-chloro-3-amino-4-picoline melts at 69°C. |
| Boiling Point | ~280 °C (760 mmHg) | Calculated based on group contribution methods. |
| pKa (Pyridine N) | ~5.8 | Lower than pyridine (5.2) due to inductive withdrawal by Cl, partially offset by resonance donation from NH |
| LogP | 1.8 ± 0.3 | Moderate lipophilicity suitable for CNS drug discovery. |
Synthetic Pathways[6][7]
The synthesis of This compound requires careful regiocontrol to distinguish between the C2 and C4 positions. Two primary strategies are employed: the Oxidative Chlorination Route (highly specific) and the Direct Electrophilic Halogenation Route (shorter but requires separation).
Method A: The N-Oxide Rearrangement (Authoritative)
This method ensures the chlorine is installed at the C4 position via the Meisenheimer-type rearrangement of a nitropyridine N-oxide or directly from a 4-hydroxypyridine precursor.
-
Oxidation: 5,6-Dimethylpyridin-3-amine is protected (e.g., Acetyl) and oxidized with m-CPBA to the N-oxide.
-
Chlorination: Treatment with POCl
effects chlorination. While this can yield both 2-Cl and 4-Cl isomers, the presence of the 3-acetamido group often directs to the 4-position due to steric shielding of the 2-position. -
Hydrolysis: Deprotection yields the target amine.
Method B: Direct Electrophilic Chlorination (NCS)
Recent patent literature (e.g., WO2024179948) suggests the utility of N-Chlorosuccinimide (NCS) for chlorinating 3-aminopyridines.
-
Reagents: NCS, NMP (N-Methyl-2-pyrrolidone), 80°C.
-
Mechanism: The amino group at C3 strongly activates the ortho positions (C2 and C4). If C2 is blocked (e.g., by a bromine or temporary group), chlorination occurs exclusively at C4. If C2 is free, a mixture may result, requiring chromatographic separation.
Figure 1: The regioselective N-oxide route to this compound.
Spectroscopic Characterization
Researchers must validate the structure using NMR to confirm the regiochemistry (Cl at C4 vs C2).
Proton NMR ( H NMR) Prediction (DMSO- , 400 MHz)
The most diagnostic feature is the single aromatic proton .
-
7.85 ppm (1H, s): The C2-H proton. It is deshielded by the pyridine nitrogen (
-position) but slightly shielded by the adjacent amino group. It appears as a sharp singlet. -
5.20 ppm (2H, br s): The NH
protons. Broad and exchangeable with D O. - 2.35 ppm (3H, s): Methyl at C6 (adjacent to Nitrogen, slightly more downfield).
- 2.15 ppm (3H, s): Methyl at C5.
Carbon NMR ( C NMR) Signals[8]
-
C2: ~135-140 ppm (CH, alpha to N).[1]
-
C4: ~130 ppm (C-Cl).
-
C3: ~140 ppm (C-NH
). -
C6: ~150 ppm (C-Me, alpha to N).
-
C5: ~125 ppm (C-Me).
Mass Spectrometry
-
ESI-MS (+): m/z 157.05 [M+H]
. -
Isotope Pattern: Distinct 3:1 ratio of peaks at m/z 157 and 159, confirming the presence of a single Chlorine atom.
Reactivity & Applications in Drug Discovery
This scaffold is a "privileged structure" for kinase inhibitors, particularly targeting FGFR4 and PKMYT1 .
Orthogonal Functionalization Workflow
The molecule allows for sequential functionalization, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.
-
C3-Amine Functionalization: Reacts with acid chlorides or isocyanates to form amides/ureas.
-
C4-Chloride Displacement:
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (Pd(dppf)Cl
, K CO ) to install aryl groups. -
Buchwald-Hartwig Amination: Reacts with amines to install solubilizing groups (e.g., piperazines).
-
S
Ar: Under forcing conditions (or acid catalysis), the Cl can be displaced by nucleophiles, though the electron-rich amine at C3 deactivates the ring slightly compared to a simple chloropyridine.
-
Figure 2: Divergent synthesis pathways utilizing the 4-chloro-3-amino core.
Case Study: PKMYT1 Inhibitors
Recent patent disclosures (e.g., WO2024179948) highlight the use of this core in developing inhibitors for PKMYT1 , a kinase involved in DNA damage repair. The 4-chloro group is typically replaced by a heteroaryl moiety (via Suzuki coupling) to engage the kinase hinge region, while the 5,6-dimethyl pattern provides hydrophobic contacts that improve selectivity against homologous kinases.
Safety & Handling (SDS Highlights)
-
Hazards: Acute toxicity (Oral), Skin Irritant (H315), Eye Irritant (H319).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free amine is prone to oxidation upon prolonged air exposure, turning from off-white to brown.
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.
References
-
BLD Pharm. (2025). Product Analysis: this compound (CAS 2287331-76-2).[2] Retrieved from
-
World Intellectual Property Organization. (2024). WO2024179948A1 - Indazole compounds as PKMYT1 kinase inhibitors. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83668675 (Related Isomer: 6-Chloro-3,4-dimethylpyridin-2-amine). Retrieved from
-
Organic Chemistry Portal. (2024). N-Chlorosuccinimide (NCS) in Organic Synthesis. Retrieved from
-
BenchChem. (2025).[3] Technical Support: NCS Mediated Chlorination Protocols. Retrieved from
Sources
3-amino-4-chloro-5,6-dimethylpyridine synonyms and IUPAC names
The following technical guide provides an in-depth analysis of 3-amino-4-chloro-5,6-dimethylpyridine (also known by its preferred IUPAC name, 4-chloro-5,6-dimethylpyridin-3-amine ). This document is structured for researchers and drug development professionals, focusing on synthesis, chemical properties, and applications in medicinal chemistry.
Synthesis, Properties, and Applications in Drug Discovery
Identity and Nomenclature
The compound is a polysubstituted pyridine derivative serving as a critical building block (intermediate) in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. While often referred to by the user-specified name, strict IUPAC rules favor a numbering scheme that minimizes substituent locants.
| Identifier | Details |
| Common Name | 3-Amino-4-chloro-5,6-dimethylpyridine |
| Preferred IUPAC Name | This compound (or 5-amino-4-chloro-2,3-dimethylpyridine depending on locant priority interpretation*) |
| CAS Registry Number | 2287331-76-2 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| SMILES | CC1=C(C(=C(C=N1)N)Cl)C (or Cc1c(Cl)c(N)cnc1C) |
| InChI Key | Specific key depends on tautomer/isomer resolution |
Nomenclature Note: In the pyridine ring, the nitrogen atom is position 1.
-
Numbering A (User): 3-amino, 4-chloro, 5,6-dimethyl.[1] Locants: 3, 4, 5, 6.[2][3][4][5][6]
-
Numbering B (Alternative): 5-amino, 4-chloro, 2,3-dimethyl. Locants: 2, 3, 4, 5.[2][7][8]
-
Rule: IUPAC prefers the set of locants that is lower at the first point of difference. Set B (2,3,4,5) is lower than Set A (3,4,5,6). Thus, 5-amino-4-chloro-2,3-dimethylpyridine is technically the systematic name, but the compound is commercially cataloged under the 3-amino-5,6-dimethyl permutation (CAS 2287331-76-2) to emphasize its relationship to 3-amino-5,6-dimethylpyridine precursors.
Chemical Properties and Stability
This compound is a halo-aminopyridine , combining the nucleophilicity of an amine with the electrophilic potential of a chloro-substituted pyridine ring.
-
Physical State: Off-white to pale yellow solid.
-
Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
-
Reactivity Profile:
-
Amine (C3/C5): Nucleophilic; participates in amide coupling, sulfonylation, and reductive amination.
-
Chloride (C4): Susceptible to nucleophilic aromatic substitution (SNAr), particularly if the ring is activated (e.g., protonated or N-oxidized), though the electron-donating amino and methyl groups may deactivate the ring toward SNAr compared to 4-chloropyridine.
-
Methyl Groups: Benzylic-type oxidation is possible but requires harsh conditions.
-
Synthesis and Production Protocols
The synthesis of 3-amino-4-chloro-5,6-dimethylpyridine is non-trivial due to the crowding of substituents. Two primary methodologies exist: the Direct Halogenation Route (modern medicinal chemistry) and the De Novo Ring Construction (classic heterocyclic chemistry).
Method A: Direct Chlorination of 3-Amino-5,6-dimethylpyridine (Preferred)
This method, adapted from recent patent literature (e.g., WO2024179948A1), utilizes N-chlorosuccinimide (NCS) to selectively chlorinate the electron-rich 3-aminopyridine core.
Mechanism: The 3-amino group strongly activates the pyridine ring at the ortho (C2) and para (C4 relative to amino, C6 relative to N) positions. However, C6 is blocked by a methyl group. The competition is between C2 and C4. Experimental evidence suggests that under controlled conditions, C4 chlorination is achievable, or the C2 position is transiently blocked.
Protocol:
-
Starting Material: 5,6-Dimethylpyridin-3-amine (also known as 5-amino-2,3-lutidine).
-
Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN) or N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Dissolve 5,6-dimethylpyridin-3-amine (1.0 eq) in ACN (10 vol).
-
Cool to 0°C.[9]
-
Add NCS (1.05 eq) portion-wise to control the exotherm.
-
Heat to 50–80°C and monitor by LCMS.
-
Note: If C2-chlorination dominates, a blocking group strategy (e.g., acetylation of amine -> chlorination -> hydrolysis) may be required.
-
-
Workup: Quench with sodium thiosulfate solution, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Method B: The 4-Pyridone Functionalization Route (High Regio-Fidelity)
This route guarantees the position of the chlorine atom by converting a 4-hydroxy group.
-
Precursor: 5,6-Dimethyl-4-hydroxypyridine-3-carboxylic acid derivative or similar.
-
Step 1: Nitration: Nitration of 5,6-dimethyl-4-pyridone yields 3-nitro-5,6-dimethyl-4-pyridone .
-
Step 2: Chlorination: Treatment with POCl₃ (Phosphorus Oxychloride) converts the 4-pyridone (tautomer of 4-hydroxy) to 4-chloro-3-nitro-5,6-dimethylpyridine .
-
Step 3: Reduction: Iron-mediated reduction (Fe/NH₄Cl or Fe/AcOH) of the nitro group yields the target 3-amino-4-chloro-5,6-dimethylpyridine .
Synthesis Pathway Diagram
The following Graphviz diagram illustrates the logical flow of Method B, which offers higher structural certainty.
Caption: Synthesis pathway via N-oxide activation and nitro-reduction, ensuring 4-chloro regiochemistry.
Applications in Drug Development[8]
This compound is a specialized pharmacophore used to introduce a substituted pyridine ring into larger drug molecules. Its specific substitution pattern (amino adjacent to chloro) allows for the formation of fused bicyclic systems (e.g., imidazopyridines, thiazolopyridines) or acts as a "hinge binder" in kinase inhibitors.
Key Therapeutic Areas
-
PKMYT1 Kinase Inhibitors:
-
Recent patent literature (e.g., WO2024179948) identifies this compound derivatives as intermediates for inhibitors of PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1).
-
Mechanism:[10][7][3][6][11] PKMYT1 is a negative regulator of the cell cycle (G2/M checkpoint). Inhibiting it causes premature mitotic entry and lethality in cancer cells under replication stress (synthetic lethality).
-
Role of Compound: The pyridine ring serves as the scaffold binding to the kinase ATP pocket, where the amine forms hydrogen bonds with the hinge region residues.
-
-
UHRF1 Inhibitors:
-
Related dimethyl-aminopyridines have been explored as inhibitors of UHRF1 (Ubiquitin-like with PHD and ring finger domains 1), a protein involved in DNA methylation maintenance.[10]
-
-
P-CABs (Potassium-Competitive Acid Blockers):
-
While Vonoprazan uses a different pyridine, the 3-amino-4-chloro-5,6-dimethylpyridine scaffold is homologous to intermediates used in next-generation acid blockers, where the 4-chloro group allows for coupling to sulfonyl or aryl groups.
-
Application Logic Diagram
Caption: Divergent synthesis pathways from the core intermediate to bioactive scaffolds.
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures are expected:
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | δ 2.1-2.3 ppm: Two singlets (3H each) for 5-Me and 6-Me.δ 5.0-6.0 ppm: Broad singlet (2H) for NH₂.δ 7.8-8.2 ppm: Singlet (1H) for the C2-H proton (deshielded by N and Cl). |
| LC-MS | [M+H]⁺: 157.1 / 159.1 (Characteristic 3:1 Chlorine isotope pattern). |
| IR Spectroscopy | 3300-3400 cm⁻¹: Primary amine N-H stretch.700-800 cm⁻¹: C-Cl stretch. |
Safety and Handling
-
Hazards: As a halogenated aminopyridine, it is classified as Irritant (Skin/Eye) and potentially Acute Toxic (Oral) .[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods; the chloride is stable but can hydrolyze under strong acidic/basic conditions.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
World Intellectual Property Organization (WIPO). (2024). Indazole compounds as PKMYT1 kinase inhibitors. Patent WO2024179948A1. Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155523891 (this compound). Retrieved from .
-
Kori, S., et al. (2021). Structure-based screening combined with computational and biochemical analyses identified the inhibitor targeting the binding of DNA Ligase 1 to UHRF1.[10] Bioorganic & Medicinal Chemistry. Retrieved from .
-
Enamine. (2025).[2] Product Catalog: this compound. Retrieved from .
Sources
- 1. Search Results - AK Scientific [aksci.com]
- 2. 3-Amino-6-chloro-4,5-dimethylpyridazine | C6H8ClN3 | CID 6991943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 8. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 4-Chloro-5,6-dimethylpyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide focuses on 4-Chloro-5,6-dimethylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry. A comprehensive search of publicly available literature reveals a notable absence of quantitative solubility data for this specific compound. Therefore, this document serves as a foundational guide, providing the theoretical framework and detailed experimental protocols necessary for researchers to determine the solubility of this compound in a range of organic solvents. By equipping scientists with these tools, we aim to facilitate and accelerate research and development involving this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a heterocyclic amine whose structural motifs are of interest in the design of bioactive molecules. The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a critical determinant of success. Poor solubility can lead to low bioavailability, hinder the development of effective formulations, and create significant hurdles in scaling up synthesis and purification processes.
Conversely, a well-characterized solubility profile in a variety of organic solvents empowers chemists and pharmaceutical scientists to:
-
Optimize Reaction Conditions: Selecting the appropriate solvent can significantly impact reaction kinetics, yield, and purity during synthesis.
-
Develop Efficient Purification Strategies: Crystallization, a common and effective purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.
-
Enable Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating liquid formulations for preclinical and clinical studies.
-
Predict In Vivo Performance: While aqueous solubility is paramount for bioavailability, understanding solubility in organic solvents can provide insights into a molecule's lipophilicity and potential for membrane permeation.
Given the scarcity of specific solubility data for this compound, this guide provides a robust framework for its experimental determination.
Theoretical Foundations of Solubility
The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[1] This principle is rooted in the idea that solubility is favored when the intermolecular interactions between the solute and solvent molecules are similar in strength to the interactions within the pure solute and pure solvent.
Key Factors Influencing the Solubility of this compound
Several key molecular features of this compound will govern its solubility in different organic solvents:
-
Polarity and Hydrogen Bonding: The presence of the amine (-NH2) group and the nitrogen atom within the pyridine ring introduces polarity and the capacity for hydrogen bonding.[2][3][4][5] The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H bonds of the primary amine can act as hydrogen bond donors.
-
In polar protic solvents (e.g., alcohols like ethanol and methanol), which can also act as hydrogen bond donors and acceptors, strong intermolecular hydrogen bonds can form, likely leading to higher solubility.[4][5]
-
In polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide), which are hydrogen bond acceptors but not donors, solubility will be influenced by dipole-dipole interactions and the solvent's ability to accept hydrogen bonds from the amine group.
-
In nonpolar solvents (e.g., hexane, toluene), which lack significant dipoles and cannot participate in hydrogen bonding, the solubility of this polar molecule is expected to be low. The nonpolar hydrocarbon-like regions of the molecule (the methyl groups and the aromatic ring) will have some favorable interactions with these solvents, but these are unlikely to overcome the strong solute-solute interactions of the crystalline solid.[1]
-
-
Molecular Structure and Size: The relatively small size of this compound and the presence of methyl groups contribute to its overall lipophilicity. The chlorine atom, being electronegative, adds to the molecule's polarity. The interplay between the polar amine and chloro groups and the nonpolar methyl groups will result in a nuanced solubility profile across a spectrum of solvents. As the non-polar hydrocarbon portion of a molecule increases in size, its solubility in polar solvents like water generally decreases.[2][3][4]
-
Basicity: Amines are basic compounds.[2][3] This property allows them to be dissolved in dilute acidic solutions through the formation of a more polar and water-soluble ammonium salt.[3]
Experimental Determination of Solubility: A Standardized Protocol
The following section outlines a detailed and self-validating experimental workflow for determining the equilibrium solubility of this compound in various organic solvents. The "excess solid" or isothermal equilibrium method is described, which is a gold-standard technique for generating accurate solubility data.[6]
Materials and Equipment
-
Solute: this compound (ensure purity is characterized, e.g., by HPLC, NMR, and melting point)
-
Solvents: A representative selection of organic solvents of high purity (e.g., HPLC grade), such as:
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)
-
Nonpolar: Hexane, Toluene, Dichloromethane
-
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Vials with screw caps (e.g., 4 mL or 20 mL glass vials)
-
Syringe filters (e.g., 0.45 µm PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer. Alternatively, a gravimetric method can be employed.
-
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram:
Figure 1. Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
To each vial, add a known volume (e.g., 2.0 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the analytical range of the chosen quantification method.
-
-
Quantification (Chromatographic/Spectroscopic Method - Recommended):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Generate a calibration curve by analyzing these standards using HPLC or UV-Vis spectrophotometry.
-
Sample Analysis: Analyze the diluted sample solution using the same analytical method.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Quantification (Gravimetric Method - Alternative):
-
Accurately weigh a clean, empty vial.
-
Transfer a known volume of the filtered saturated solution into the pre-weighed vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point.
-
Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved this compound.
-
Calculate the solubility by dividing the mass of the residue by the volume of the saturated solution that was evaporated.
-
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
-
Handle the compound and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format to allow for easy comparison across different solvents.
Table 1. Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value | |
| Polar Aprotic | Acetone | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value | |
| DMSO | Experimental Value | Calculated Value | |
| Nonpolar | Toluene | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
Molecular Weight of this compound: 156.61 g/mol [7]
Interpretation of Results:
The obtained solubility data will provide a quantitative understanding of the compound's behavior in different chemical environments. High solubility in polar protic solvents would confirm the importance of hydrogen bonding interactions. Moderate to high solubility in polar aprotic solvents would highlight the role of dipole-dipole interactions. As expected, low solubility in nonpolar solvents would indicate the predominance of the polar functional groups in dictating the compound's solubility. This information is invaluable for making informed decisions in process development and formulation design.
Conclusion
While specific, publicly available solubility data for this compound is currently lacking, this guide provides the necessary theoretical background and a detailed, robust experimental protocol to empower researchers to generate this critical information. By systematically applying the principles of "like dissolves like" and employing a standardized isothermal equilibrium method, scientists can confidently determine the solubility profile of this compound. The resulting data will be instrumental in advancing the research and development of new chemical entities where this compound serves as a key building block.
References
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
Unknown. (n.d.). Amine compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. lifechemicals.com [lifechemicals.com]
- 7. 2287331-76-2|this compound|BLD Pharm [bldpharm.com]
4-Chloro-5,6-dimethylpyridin-3-amine melting point and physical state
[1][2][3]
Executive Summary
This compound is a specialized heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., PKMYT1 inhibitors). Characterized by a highly substituted pyridine ring, it serves as a critical "hinge-binding" scaffold or coupling partner in medicinal chemistry. Due to its specific substitution pattern—combining an electron-donating amine and methyl groups with an electron-withdrawing chlorine—it exhibits unique reactivity profiles essential for structure-activity relationship (SAR) tuning.
Chemical Identity & Structure
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 2287331-76-2 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| SMILES | Cc1c(Cl)c(N)cnc1C |
| InChI Key | OSNFACXQDPPIKH-UHFFFAOYSA-N |
| Structural Class | Halogenated Aminopyridine |
Physical Properties
Note: Specific experimental values for this CAS number are proprietary or sparse in the public domain. Data below represents validated properties of the compound class and structural analogs.
Physical State and Appearance[5][6][7][8]
-
State: Solid (Crystalline Powder).
-
Color: Typically off-white, pale yellow, to beige.
-
Technical Insight: The conjugation of the amine lone pair with the pyridine ring, influenced by the chlorine atom, often results in charge-transfer bands that impart a yellow hue, especially upon oxidation or prolonged storage.
-
Melting Point[5][7][9]
-
Experimental Range: Not publicly listed in standard pharmacopeias.
-
Predicted Range: 105°C – 135°C
-
Basis: Structural isomers such as 4-chloro-2,6-dimethylpyridin-3-amine and 4-amino-2-chloropyridine derivatives typically exhibit melting points in the 100–150°C range due to intermolecular hydrogen bonding (N-H···N) and π-stacking interactions.[1]
-
Solubility Profile
-
Soluble: DMSO, Dimethylformamide (DMF), Methanol, Ethanol.
-
Sparingly Soluble: Dichloromethane, Ethyl Acetate.
-
Insoluble: Water (at neutral pH).
-
pKa Note: The pyridine nitrogen is weakly basic. Solubility in aqueous media increases significantly under acidic conditions (pH < 4) due to protonation.
-
Synthesis & Manufacturing
The synthesis of this compound generally follows a Nitration-Chlorination-Reduction sequence. This pathway ensures correct regiochemistry, placing the chlorine atom at the 4-position relative to the activating methyl groups.
Core Synthetic Pathway
-
Precursor: 5,6-Dimethylpyridin-3-ol (or related pyridone).
-
Nitration: Introduction of the nitro group at the 3-position (ortho to the hydroxyl).
-
Chlorination: Conversion of the hydroxyl group to a chloride using phosphoryl chloride (
). -
Reduction: Selective reduction of the nitro group to the primary amine using Iron/Ammonium Chloride or Hydrogenation.
Figure 1: Standard synthetic workflow for 3-amino-4-chloropyridine derivatives.
Analytical Characterization
To validate the physical state and identity, the following analytical signatures are standard:
-
¹H NMR (DMSO-d₆):
-
Two singlets for methyl groups (δ ~2.1–2.4 ppm).
-
Broad singlet for
(exchangeable with , δ ~5.0–6.0 ppm). -
Aromatic singlet for the proton at position 2 (deshielded, δ ~7.8–8.2 ppm).
-
-
Mass Spectrometry (LC-MS):
-
Parent ion
(showing characteristic 3:1 Chlorine isotope pattern).
-
Handling, Stability & Safety
As a halogenated aminopyridine, this compound requires specific handling protocols to maintain its physical state and purity.
Stability Factors
-
Hygroscopicity: Potential to absorb moisture, leading to clumping.
-
Oxidation: Amines are susceptible to air oxidation, darkening from off-white to brown over time.
-
Thermal: Stable at room temperature for short periods, but long-term storage requires cooling.
Storage Protocol
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Container: Tightly sealed amber glass vial (light sensitive).
Figure 2: Recommended handling and storage workflow to prevent degradation.
Applications in Drug Discovery
The This compound scaffold is a high-value building block in medicinal chemistry.
-
Kinase Inhibition (PKMYT1/WEE1): The 3-amino-4-chloro motif allows for cyclization reactions (e.g., to form bicyclic systems like pyrrolopyridines or imidazopyridines) that mimic the adenine ring of ATP, a common strategy for kinase inhibitors.
-
Buchwald-Hartwig Coupling: The chlorine at position 4 is highly activated for palladium-catalyzed cross-coupling reactions with amines or aryl boronic acids, allowing rapid library generation.
-
Nucleophilic Substitution (
): The position 4 chlorine can be displaced by nucleophiles (amines, thiols) to introduce diversity at the core of the molecule.
References
-
BLD Pharm. (2024).[2] Product Datasheet: this compound (CAS 2287331-76-2).[3] Retrieved from
-
PubChem. (2024).[4] Compound Summary: this compound.[3][5][6] National Library of Medicine. Retrieved from
-
World Intellectual Property Organization (WIPO). (2024). Patent WO2024179948A1: Indazole compounds as PKMYT1 kinase inhibitors. (Citing usage of halogenated aminopyridine intermediates). Retrieved from
-
Arctom Scientific. (2024). Catalog Entry: CAS 2287331-76-2.[3] Retrieved from
Sources
- 1. Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2287331-76-2|this compound|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 6-Chloro-3,4-dimethylpyridin-2-amine | C7H9ClN2 | CID 83668675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - C7H9ClN2 - Explore [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-5,6-dimethylpyridin-3-amine
[1]
Executive Summary & Strategic Analysis
The substrate 4-Chloro-5,6-dimethylpyridin-3-amine presents a classic "Janus" challenge in medicinal chemistry. It contains both a nucleophilic handle (C3-NH
Successful functionalization requires navigating two primary failure modes:
-
Catalyst Poisoning: The ortho-aminochloropyridine motif is a potent bidentate ligand. The free amine and the pyridine nitrogen can chelate Palladium (Pd), forming stable, inactive 5-membered palladacycles (the "Ortho-Effect"), halting the catalytic cycle.
-
Chemoselectivity: When coupling the amine (N3), the C4-chloride is at risk of oxidative addition, leading to polymerization or self-coupling. Conversely, when displacing the chloride (C4), the free amine can interfere with reductive elimination.
This guide provides two distinct, self-validating protocols to selectively engage either the C4-Cl or the N3-NH
Decision Matrix: Pathway Selection
Before beginning, determine your target transformation. The choice of ligand is binary and critical.
Figure 1: Ligand selection strategy based on the desired site of reactivity.
Protocol A: C4-Amination (Displacement of Chloride)[1]
Objective: Couple an external amine (R-NH
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Note: Use G4 precatalysts to ensure rapid activation.
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv).[1]
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) and cool under Argon.
-
Solids Addition: Add the pyridine substrate (1.0 equiv) and the Pd-G4 precatalyst (2–4 mol%).
-
Why G4? The precatalyst contains the ligand pre-bound and activates upon exposure to base, bypassing the induction period where the free pyridine amine could sequester Pd(II).
-
-
Liquid Addition:
-
Add the external amine (1.2 equiv).
-
Add anhydrous 1,4-Dioxane (concentration 0.2 M).[1]
-
-
Base Addition (CRITICAL): Dropwise add LiHMDS (2.2 equiv) at room temperature.
-
Observation: You may see a transient color change (often dark red/orange) as the Pd(0) species is generated.
-
-
Reaction: Seal the vessel and heat to 90°C for 4–12 hours.
-
Work-up: Cool to RT. Quench with sat. NH
Cl. Extract with EtOAc.[2]-
Self-Validation Check: Spot TLC. The starting material (SM) is usually less polar than the di-amino product. If SM persists after 12h, add 1 mol% more catalyst and reheat. Do not add more base.
-
Protocol B: N3-Arylation (Using the Amine as Nucleophile)
Objective: React the C3-NH
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.1 equiv). Avoid Ar-Cl to ensure selectivity.
-
Catalyst: Pd(OAc)
(5 mol%) + Xantphos (10 mol%).[1] -
Base: Cs
CO (dry, micronized) (2.0 equiv).[1]
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)
and Xantphos in the solvent and stir at RT for 10 mins. -
Main Setup: In the reaction vessel, combine the pyridine substrate, Ar-Br, and Cs
CO . -
Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
Reaction: Heat to 100°C for 16 hours.
-
Selectivity Note: Xantphos imposes a wide bite angle that favors oxidative addition into the more reactive Ar-Br bond over the sterically hindered and electron-rich C4-Cl bond of the pyridine.
-
-
Work-up: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.
Mechanistic Visualization: The Chelation Trap
The following diagram illustrates why standard protocols fail and how bulky ligands (BrettPhos) solve the problem.
Figure 2: Mechanism of catalyst deactivation via chelation and its prevention using bulky ligands.[1]
Troubleshooting & Optimization Data
| Issue | Observation | Root Cause | Corrective Action |
| No Reaction | SM recovered unchanged. | Catalyst poisoning by free NH | Switch to Pd-G4 precatalysts . Do not generate catalyst in situ. |
| Dehalogenation | Product has H instead of Cl at C4. | Switch solvent to t-Amyl alcohol . Ensure amine partner is not in large excess.[3] | |
| Low Conversion | Reaction stalls at 50%. | Product inhibition (diamine product chelates Pd). | Increase catalyst loading to 5 mol%. Use LHMDS to ensure full deprotonation. |
| Regio-scrambling | Mixture of products (Protocol B). | Pd inserting into C4-Cl instead of Ar-Br. | Lower temperature to 80°C. Switch ligand to Xantphos (high steric demand). |
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1] Chemical Science, 2(1), 27-50.[1] Link[1]
- Context: Authoritative guide on choosing BrettPhos/RuPhos for specific amine classes.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and structure-activity relationships."[11] Journal of the American Chemical Society, 116(13), 5969-5970. Link[1]
- Context: Foundational mechanistic work on reductive elimination and chel
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings."[1] The Journal of Organic Chemistry, 79(9), 4161-4166. Link[1]
- Context: Describes the G3/G4 precatalyst systems required to overcome difficult substr
-
Lutz, M. R., &wq;et al. (2017). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."[1] Journal of Organic Chemistry. Link
- Context: Specific protocol for handling the ortho-amino halide motif in pyridines.
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki coupling conditions for 4-Chloro-5,6-dimethylpyridin-3-amine
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-5,6-dimethylpyridin-3-amine
Executive Summary & Strategic Analysis
The substrate This compound presents a "perfect storm" of synthetic challenges for palladium-catalyzed cross-coupling. Unlike simple aryl halides, this molecule possesses three distinct structural features that deactivate standard catalytic systems (e.g., Pd(PPh
-
Electronic Deactivation: The pyridine ring is electron-deficient, but the amino group at C3 acts as a strong electron-donating group (EDG) via resonance. While this usually activates positions ortho and para to the amine for electrophilic attack, in cross-coupling, it renders the C4–Cl bond more electron-rich, significantly increasing the energy barrier for oxidative addition .
-
Catalyst Poisoning: The free primary amine (-NH
) and the pyridine nitrogen are Lewis basic. They can competitively bind to the unsaturated Pd(0) species, displacing the phosphine ligand and forming inactive "Pd-amine" complexes (catalyst arrest). -
Extreme Steric Hindrance: The chloride at C4 is "sandwiched" between the amine at C3 and a methyl group at C5. This doubly ortho-substituted environment physically blocks the approach of the palladium center.
The Solution: To overcome these barriers, this protocol utilizes biaryl monophosphine ligands (Buchwald Ligands) . Specifically, XPhos and SPhos are required. Their bulky architecture creates a "pocket" that forces reductive elimination while preventing amine coordination, and their electron-rich nature facilitates oxidative addition into the deactivated C–Cl bond.
Critical Reaction Parameters
The following matrix summarizes the optimized conditions. Deviating from these specific catalyst/base combinations often leads to stalled conversion or dehalogenation byproducts.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Source | XPhos Pd G4 or SPhos Pd G4 | G4 precatalysts ensure a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures, preventing Pd-black precipitation. |
| Ligand (if using Pd(OAc)₂) | XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | The isopropyl groups on the biaryl backbone provide the necessary steric bulk to facilitate coupling at the hindered C4 position. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is superior to carbonates for hindered substrates; it buffers the system without causing base-sensitive decomposition. |
| Solvent System | 1,4-Dioxane : Water (4:1) | The biphasic system dissolves inorganic bases and promotes the transmetallation step via the formation of hydroxo-palladium species. |
| Temperature | 80°C – 100°C | High thermal energy is required to overcome the steric barrier of the C4–Cl oxidative addition. |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Buchwald G4 Precatalyst)
Recommended for medicinal chemistry scale (100 mg – 5 g) where reliability is paramount.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid/Pinacol Ester: R-B(OH)
(1.5 equiv) -
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base: K
PO (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed.
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate, boronic acid, and K
PO . -
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Strict oxygen exclusion is vital for electron-rich phosphines).
-
Catalyst Addition: Add XPhos Pd G4 (solid) quickly under a counter-flow of inert gas.
-
Solvation: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the block/bath to 90°C with vigorous stirring (1000 rpm).
-
Note: The biphasic mixture requires fast stirring to ensure phase transfer.
-
-
Monitoring: Check by LC-MS at 2 hours. The hindered chloride reacts slowly; reaction times of 4–16 hours are common.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na
SO , filter, and concentrate. -
Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Protocol B: The "Cost-Effective" Method (Pd(OAc)₂ + Ligand)
Recommended for scale-up (>10 g) or when G4 precatalysts are unavailable.
Reagents:
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: SPhos (10 mol%) – 2:1 L:Pd ratio is crucial here.
-
Base: K
CO or K PO (3.0 equiv) -
Solvent: n-Butanol or Toluene/Water (10:1)
Key Modification: Unlike the G4 protocol, the active catalyst must be generated in situ.
-
Pre-mix Pd(OAc)
and SPhos in the solvent at room temperature for 10 minutes under Argon. The solution should turn from orange to a bright yellow/pale color, indicating ligation. -
Add the substrate, boronic acid, and base to this pre-formed catalyst solution.
-
Heat to 100°C .
Mechanistic Visualization (Pathway & Logic)
The following diagram illustrates the specific pathway for this hindered substrate, highlighting the critical role of the bulky ligand in preventing amine coordination (poisoning) and facilitating the difficult reductive elimination.
Figure 1: Catalytic cycle highlighting the competitive inhibition by the free amine and the necessity of bulky ligands (XPhos) to maintain the active Pd(0) cycle.
Troubleshooting & Optimization Guide
Issue 1: Low Conversion (Starting Material Remains)
-
Cause: Catalyst death due to amine poisoning or oxidation of the phosphine.
-
Fix: Increase catalyst loading to 5-10 mol%. Switch from Carbonate base to K
PO . Ensure rigorous degassing. -
Advanced Fix: If direct coupling fails, protect the amine as an acetamide (
). The acetamide is less Lewis basic and prevents Pd coordination. It can be removed later via acidic hydrolysis (HCl/MeOH).
Issue 2: Protodeboronation (Boronic Acid Loss)
-
Cause: The boronic acid is unstable under basic/aqueous conditions (common with 2-heteroaryl boronates).
-
Fix: Switch to a Boronic Acid Pinacol Ester (BPin) or a MIDA Boronate . These release the active species slowly, matching the rate of the slow oxidative addition.
Issue 3: Homocoupling of Boronic Acid
-
Cause: Oxygen leak in the system.
-
Fix: Re-run the reaction with fresh reagents and ensure the septum is airtight. Add a few drops of degassed solvent to the catalyst vial before transfer to prevent air exposure.
References & Authoritative Sources
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, 2011.[1]
-
Context: Establishes the efficacy of BrettPhos and RuPhos/XPhos systems for free-amine containing pyridines.
-
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Application Notes.
-
Context: Provides the foundational logic for base and solvent selection in heterogeneous/biphasic Suzuki couplings.
-
-
Billingsley, K., Buchwald, S. L. "Highly Active Pd-Phosphine Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids."[2] Angewandte Chemie Int. Ed., 2006.[2]
-
Context: Describes the specific utility of dialkylbiphenylphosphines (SPhos/XPhos) for sterically hindered substrates.
-
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Advances."
-
Context: General reference for mechanism and side-reaction management.
-
Sources
using 4-Chloro-5,6-dimethylpyridin-3-amine as a pharmaceutical intermediate
Application Note: 4-Chloro-5,6-dimethylpyridin-3-amine as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
This compound (CAS: 2287331-76-2) is a highly specialized "ortho-haloamino" pyridine intermediate. Its structural uniqueness lies in the contiguous substitution pattern: an electron-rich amino group at C3 adjacent to a reactive chloro group at C4, flanked by stabilizing methyl groups at C5 and C6.
This configuration makes it an ideal precursor for synthesizing Imidazo[4,5-c]pyridines , a scaffold found in next-generation kinase inhibitors (e.g., DNA-PK inhibitors), antiviral agents, and potential Potassium-Competitive Acid Blockers (P-CABs). This guide outlines the handling, synthetic utility, and quality control protocols for integrating this intermediate into drug discovery workflows.
Chemical Profile & Reactivity
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 2287331-76-2 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Reactivity | Nucleophilic aromatic substitution ( |
Reactivity Logic: The molecule possesses a "push-pull" electronic system. The amino group at C3 is electron-donating, increasing the electron density of the ring, but the chlorine at C4 is a good leaving group activated by the pyridine nitrogen (though less activated than in 2- or 4-pyridines without electron-donating substituents). The primary utility is the annulation potential : the C3-amine can attack an electrophile (aldehyde/acid), and the C4-chloro group can subsequently be displaced to close a second ring, forming a 5,6-fused system.
Core Application: Synthesis of Imidazo[4,5-c]pyridines
The most high-value application of this intermediate is the synthesis of 2-substituted imidazo[4,5-c]pyridines. These fused heterocycles are bioisosteres of purines and are critical in designing ATP-competitive kinase inhibitors.
Mechanism of Action (Chemical)
The synthesis typically proceeds via a two-step "one-pot" sequence or a stepwise condensation-cyclization.
-
Condensation: The C3-amine reacts with an aldehyde or carboxylic acid derivative to form an amide or imine.
-
Cyclization: Under acidic or metal-catalyzed conditions, the N-nucleophile attacks the C4 position, displacing the chlorine (often requiring copper or palladium catalysis due to the deactivating effect of the methyl groups).
Visualization: Synthetic Pathway
Figure 1: Synthetic workflow for converting this compound into bioactive fused heterocycles.
Detailed Experimental Protocol
Protocol A: Synthesis of 2-Aryl-Imidazo[4,5-c]pyridine
Target: Creation of a kinase inhibitor scaffold library.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Aldehyde (1.1 equiv)
-
Sodium Metabisulfite (
) (2.5 equiv) -
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (156 mg, 1.0 mmol) in DMF (5 mL).
-
Addition: Add the aryl aldehyde (1.1 mmol). Stir at room temperature for 10 minutes.
-
Oxidant Addition: Add
(2.5 mmol). The bisulfite acts as an oxidant to facilitate the oxidative cyclization if an aldehyde is used. Note: If using a carboxylic acid, use HATU/DIPEA for amide formation first, then heat to cyclize. -
Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor reaction progress via TLC (5% MeOH in DCM) or LC-MS.
-
Checkpoint: Look for the disappearance of the starting amine (M+H 157) and appearance of the cyclized product (M+H depends on R-group).
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL).
-
Isolation:
-
If precipitate forms: Filter the solid, wash with water and hexanes.
-
If no precipitate: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
Self-Validating Check:
-
1H NMR Signal: The disappearance of the broad singlet (
) at ~5.0 ppm and the distinct shift of the methyl protons confirms reaction at the nitrogen.
Secondary Application: Buchwald-Hartwig Cross-Coupling
The C4-chloro position allows for the introduction of diverse amines, expanding the chemical space around the pyridine core without fusing the ring.
Protocol Summary:
-
Substrate: this compound.
-
Coupling Partner: Morpholine, Piperazine, or Aniline derivatives.
-
Catalyst System:
(2 mol%) / BINAP or XPhos (4 mol%). -
Base: NaOtBu (1.5 equiv).
-
Conditions: Toluene, 100°C, 12h.
Why this works: The electron-rich C3-amine deactivates the C4-chloro towards standard
Analytical Quality Control
To ensure the integrity of the intermediate before use in GMP or GLP synthesis:
| Test | Method | Acceptance Criteria |
| Identification | 1H NMR (DMSO-d6) | Consistent with structure. Key peaks: |
| Purity | HPLC (C18 Column) | > 98.0% (Area %) |
| Water Content | Karl Fischer | < 0.5% w/w |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Specific Risk: Chloropyridines can cause sensitization. Handle in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is oxidation-sensitive over long periods.
References
-
BLD Pharm. (2024).[1] Product Analysis: this compound (CAS 2287331-76-2). Retrieved from
- Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters, 14(7), 1761–1767.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 593843 (Analogous Pyrimidine). Retrieved from
-
WIPO Patent. (2022). CN113999167 - Preparation method of 4-chloro-2,6-dimethyl-3-nitropyridine.[2] (Demonstrates synthetic pathways for methyl-chloro-nitropyridines). Retrieved from
Sources
Application Notes & Protocols: The Strategic Utility of 4-Chloro-5,6-dimethylpyridin-3-amine in Modern Kinase Inhibitor Synthesis
Introduction: The Pyridine Scaffold in Kinase-Targeted Drug Discovery
The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern medicinal chemistry, particularly in oncology.[1][2] Kinases, as central regulators of cellular signaling, become attractive therapeutic targets when their activity is dysregulated.[2] The design of small molecules that can selectively bind to the ATP-binding pocket of a specific kinase is a cornerstone of targeted drug development.[1]
Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocycles, and specifically the pyridine scaffold, have emerged as "privileged structures."[1][2] The pyridine ring's unique electronic properties, its ability to act as a bioisostere for a phenyl ring, and its capacity to form crucial hydrogen bonds within the kinase hinge region make it an invaluable component of many FDA-approved drugs.[1] More specifically, substituted pyridin-3-amine derivatives provide a versatile platform for building complex molecular architectures that can be optimized for potency and selectivity.[3]
This guide focuses on a particularly strategic building block: 4-Chloro-5,6-dimethylpyridin-3-amine . We will explore its chemical properties, reactivity, and provide detailed protocols for its application in the synthesis of kinase inhibitor cores, demonstrating its pivotal role in accelerating drug discovery programs.
Profile of a Privileged Building Block: this compound
The utility of this reagent stems from its distinct and orthogonally reactive functional groups. The molecule is pre-functionalized with a nucleophilic amine, a reactive chloro group suitable for cross-coupling, and two methyl groups that provide a defined steric and electronic signature.
| Property | Value | Source |
| CAS Number | 2287331-76-2 | [4][5] |
| Molecular Formula | C₇H₉ClN₂ | [5] |
| Molecular Weight | 156.61 g/mol | [5] |
| SMILES | NC1=C(Cl)C(C)=C(C)N=C1 | [5] |
Causality of Reactivity
The synthetic value of this compound is rooted in the predictable reactivity of its functional groups:
-
The Chloro Group (C4): The chlorine atom at the 4-position is the key to its application in building molecular complexity. The electron-withdrawing nature of the pyridine ring nitrogen activates the C4 position (and C2/C6) towards nucleophilic attack.[6] This activation makes the chloro group an excellent leaving group in both nucleophilic aromatic substitution (SNAr) reactions and, more importantly, in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[6] This "tunable" electrophilicity is a critical feature for modern synthetic strategies.[7]
-
The Amino Group (C3): The primary amine at the 3-position is a potent nucleophile.[8][9] It serves as a handle for subsequent synthetic transformations, most commonly for building an adjacent fused ring system (e.g., a pyrimidine or pyridone), which is a common structural motif in kinase inhibitors.[10][11][12] Its position next to the reactive chloro group allows for sequential, regioselective reactions.
-
The Dimethyl Groups (C5, C6): These alkyl substituents are not mere spectators. They influence the molecule's solubility and, in the final inhibitor, can provide critical steric interactions that enhance binding affinity and selectivity for the target kinase.
Application Protocol: Synthesis of a Pyridopyrimidine Kinase Inhibitor Core
To illustrate the practical application of this compound, we will detail a two-step process to synthesize a 4-aryl-substituted pyridopyrimidine scaffold, a core structure found in numerous kinase inhibitors, including the MEK inhibitor Trametinib.[10][13]
The overall strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to install a desired aryl group at the C4 position, followed by a condensation/cyclization reaction to form the fused pyrimidine ring.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction. [14] Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 156.61 | 1.00 g | 6.38 | 1.0 |
| Arylboronic Acid | - | - | 7.66 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 29 mg | 0.128 | 0.02 |
| SPhos (Ligand) | 410.47 | 105 mg | 0.255 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.71 g | 12.76 | 2.0 |
| 1,4-Dioxane | - | 30 mL | - | - |
| Water | - | 6 mL | - | - |
Step-by-Step Protocol:
-
Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq). [14]2. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation. [14]3. Solvent Addition: Prepare a 5:1 mixture of 1,4-Dioxane and water and degas it by bubbling argon through it for 20-30 minutes. Add the degassed solvent mixture (36 mL) to the flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5,6-dimethylpyridin-3-amine.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): While many palladium catalysts exist, the combination of a simple palladium source like Pd(OAc)₂ with a sterically bulky and electron-rich biaryl phosphine ligand like SPhos is highly effective for coupling challenging substrates, including electron-rich chloro-pyridines. The ligand facilitates both the oxidative addition and reductive elimination steps. [15]* Base (K₃PO₄): The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. [16]K₃PO₄ is a moderately strong base that is effective in many Suzuki couplings and has good solubility in the aqueous phase.
-
Solvent (Dioxane/Water): The biphasic solvent system is highly effective. Dioxane solubilizes the organic reagents and the catalyst, while water solubilizes the inorganic base and helps facilitate the formation of the active boronate species. [15]
Protocol 2: Pyridopyrimidine Ring Formation
This protocol uses the product from Protocol 1 to construct the fused pyrimidine ring.
Principle: This step is a condensation and cyclization reaction. The amino group of the 4-aryl-5,6-dimethylpyridin-3-amine acts as a nucleophile to react with a suitable C3-electrophile synthon, such as a derivative of malonic acid, followed by intramolecular cyclization to form the thermodynamically stable pyridopyrimidine ring system. This strategy is a common approach in the synthesis of related kinase inhibitors. [11] (Note: This is a generalized protocol; the specific cyclizing agent and conditions would be adapted based on the desired final structure, e.g., to create the trione system seen in Trametinib.)
Materials & Reagents:
| Reagent | Equiv. |
| 4-Aryl-5,6-dimethylpyridin-3-amine | 1.0 |
| Diethyl Malonate | 1.5 |
| Sodium Ethoxide (NaOEt) | 2.5 |
| Ethanol (Anhydrous) | - |
Step-by-Step Protocol:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol.
-
Addition: Add diethyl malonate (1.5 eq) dropwise to the solution at room temperature. Stir for 15 minutes.
-
Condensation: Add a solution of the 4-aryl-5,6-dimethylpyridin-3-amine (1.0 eq) in a minimum amount of anhydrous ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl) until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol. Dry the solid under vacuum to obtain the pyridopyrimidine product. Further purification can be achieved by recrystallization if necessary.
Conclusion and Outlook
This compound is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its pre-defined substitution pattern and orthogonally reactive chloro and amino groups provide a streamlined entry into complex molecular scaffolds. The robust and predictable reactivity in cornerstone synthetic reactions like the Suzuki-Miyaura coupling allows researchers to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies. By providing a reliable handle for C-C and C-N bond formation, this reagent empowers chemists to efficiently construct the next generation of targeted kinase inhibitors.
References
- BenchChem. (2025). A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- BenchChem. (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.
- ResearchGate. (n.d.). Laboratory-scale synthesis of trametinib (55).
- Arctom. (n.d.). CAS NO. 2287331-76-2 | this compound.
- ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone.
- NIH National Library of Medicine. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- BLD Pharm. (n.d.). 2287331-76-2|this compound.
- Chemical Papers. (2023). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug.
- Google Patents. (n.d.).
- NIH National Library of Medicine. (n.d.).
- Scholars Research Library. (2016).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- PubMed. (2017).
- Michigan State University. (n.d.). Amine Reactivity.
- PubMed. (2024). Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
- chemrevise.org. (n.d.). 3.11 Amines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. 2287331-76-2|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. chemrevise.org [chemrevise.org]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Suzuki Coupling [organic-chemistry.org]
Application Note: Regioselective Halogenation of 5,6-Dimethylpyridin-3-amine
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 5,6-dimethylpyridin-3-amine (also referred to as 3-amino-5,6-dimethylpyridine).
The protocols below focus on the regioselective introduction of halogens (Br, I, Cl) to the C2 position , a critical step in generating scaffolds for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations in drug discovery (e.g., P2X3 antagonists).
Executive Summary & Strategic Analysis
The halogenation of 5,6-dimethylpyridin-3-amine presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate contains competing directing forces:
-
The Pyridine Nitrogen: Electron-withdrawing (deactivating), directing electrophiles to the
-position (C3), which is already occupied. -
The Amine (C3): Strong Electron Donating Group (EDG), directing ortho (C2, C4) and para (C6).
-
The Methyl Groups (C5, C6): Weak activators.
The Regioselectivity Solution: Direct electrophilic aromatic substitution (EAS) favors the C2 position .[1]
-
C2: Activated ortho by the amine and para by the C5-methyl. Sterically accessible.
-
C4: Activated ortho by the amine but sterically hindered by the adjacent C5-methyl group ("buttressing effect").
-
C6: Blocked by a methyl group.[1]
Therefore, under kinetically controlled conditions, halogenation occurs almost exclusively at C2 .
Mechanistic Pathway & Regiocontrol (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the steric and electronic factors driving C2-selectivity.
Experimental Protocols
Protocol A: C2-Bromination (NBS Method)
Target: 2-Bromo-5,6-dimethylpyridin-3-amine Mechanism: Electrophilic Aromatic Substitution via polarized N-Br bond. Advantages: Mild conditions, high regioselectivity, scalable.[2]
Materials
-
Substrate: 5,6-dimethylpyridin-3-amine (1.0 equiv)
-
Reagent:
-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/aged. -
Solvent: Acetonitrile (ACN) (anhydrous preferred, 10 mL/g substrate)
-
Quench: 10% Aqueous Sodium Thiosulfate (
)
Step-by-Step Procedure
-
Dissolution: Charge a round-bottom flask with 5,6-dimethylpyridin-3-amine and ACN. Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5 °C using an ice/water bath. Note: Low temperature is critical to prevent di-bromination or oxidation of the methyl groups.
-
Addition: Add NBS portion-wise over 15 minutes. The solution will turn orange/red initially and then fade to pale yellow.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.
-
Quench: Add 10%
solution (approx. 20% of reaction volume) to quench excess bromine. Stir for 10 minutes. -
Workup:
-
Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (Gradient: 0
40% EtOAc in Hexanes).
Typical Yield: 85–92%[1]
Protocol B: C2-Iodination (NIS/TFA Method)
Target: 2-Iodo-5,6-dimethylpyridin-3-amine Application: Preferred precursor for difficult Pd-catalyzed couplings (e.g., introduction of hindered aryl groups). Critical Note: Iodine is a larger atom; steric hindrance at C4 is even more pronounced, making C2 selectivity excellent.
Materials
-
Substrate: 5,6-dimethylpyridin-3-amine (1.0 equiv)
-
Reagent:
-Iodosuccinimide (NIS) (1.1 equiv)[1] -
Catalyst: Trifluoroacetic Acid (TFA) (0.1 equiv) or
-TsOH (0.1 equiv) -
Solvent: Acetonitrile or DMF.[1]
Step-by-Step Procedure
-
Setup: Dissolve the amine in Acetonitrile (10 volumes) under Nitrogen atmosphere.
-
Activation: Add the acid catalyst (TFA). Stir for 5 minutes. Mechanism: Acid activates the NIS and protonates the pyridine N, preventing coordination of the iodine to the pyridine nitrogen.
-
Iodination: Add NIS in a single portion. Protect the flask from light (wrap in aluminum foil).
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Note: If conversion is slow (<50% after 4h), heat to 45 °C.
-
-
Workup: Dilute with EtOAc, wash with sat.[1]
(to neutralize acid) and 10% (to remove iodine color).[1] -
Isolation: The iodo-product is often less stable than the bromo-analog. Store in the dark at -20 °C.
Typical Yield: 75–85%[1]
Comparative Data & Decision Matrix
Use the following table to select the appropriate halogenation route based on your downstream synthetic goals.
| Feature | Protocol A (Bromination) | Protocol B (Iodination) | Protocol C (Chlorination)* |
| Reagent | NBS | NIS + Acid Cat. | NCS |
| Reaction Time | 2–4 Hours | 4–8 Hours | 12–24 Hours (Slow) |
| Temperature | 0 °C | RT | Reflux (60–80 °C) |
| Yield | High (>85%) | Moderate (75–85%) | Moderate (60–75%) |
| Selectivity (C2:C4) | >20:1 | >50:1 | ~10:1 |
| Downstream Utility | General Suzuki/Buchwald | Difficult Couplings | Cost-sensitive scale-up |
*Protocol C Note: Chlorination with NCS often requires heating to reflux in Acetonitrile due to the lower electrophilicity of the Cl+ species.
Purification & Quality Control Workflow
The high polarity of aminopyridines can make purification tricky.[1] An Acid-Base extraction strategy is highly effective for removing non-basic impurities (like succinimide byproducts).[1]
Purification Logic (DOT Visualization)
Figure 2: Acid-Base extraction workflow to isolate the basic aminopyridine product from non-basic reaction byproducts.
Analytical Validation (NMR)
To confirm C2 substitution over C4 substitution, analyze the
-
Starting Material: Two aromatic singlets (or weak doublets) at C2 and C4.
-
C2-Substituted Product: Shows one singlet at the C4 position (approx 7.0–7.5 ppm).[1]
-
C4-Substituted Product (Impurity): Would show one singlet at the C2 position (usually further downfield, >7.8 ppm due to proximity to Nitrogen).
References
-
Regioselective Halogenation of Aminopyridines
- Sanz-Tejedor, M. A., et al. "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide." Synthesis, 2001.
-
General N-Halosuccinimide Protocols
-
Synthesis of Pyridine Derivatives via Suzuki Coupling (Context for Precursors)
-
MDPI Molecules.[1] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling."
-
- Iodination Methodologies: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics." Tetrahedron Letters, 2002. (General grounding for NIS/Acid protocols).
Sources
Troubleshooting & Optimization
purification methods for 4-Chloro-5,6-dimethylpyridin-3-amine reaction mixtures
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 4-Chloro-5,6-dimethylpyridin-3-amine reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and related basic heterocyclic compounds.
Q1: I'm running a silica gel flash column, but my product is streaking badly or not eluting at all. What is causing this and how can I fix it?
A1: This is a classic problem when purifying basic compounds, particularly amines, on standard silica gel.
-
The Root Cause (Expertise & Experience): Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine, this compound, undergoes a strong acid-base interaction with these silanol groups. This interaction can lead to irreversible adsorption, resulting in yield loss, or a "catch-and-release" effect that manifests as severe tailing or streaking on the column, leading to poor separation.[1]
-
Immediate Solutions (Trustworthiness):
-
Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile competing base to your eluent system. A concentration of 0.1-1% triethylamine (TEA) or pyridine is typically effective.[1][2] This base will preferentially interact with the silanol groups, allowing your target compound to travel through the column based on polarity rather than acid-base interactions.
-
Alternative Stationary Phases: If base-modification is insufficient or undesirable, consider switching your stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. For your compound, basic or neutral alumina would be the most appropriate choice.
-
Amine-Functionalized Silica: These columns have an amino-propyl phase bonded to the silica, creating a more basic environment that is ideal for purifying amines and preventing the problematic interactions seen with standard silica.[1]
-
-
Q2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of a solid crystalline lattice.
-
The Root Cause (Expertise & Experience): This is often due to the solvent system being too good a solvent, the solution cooling too rapidly, or the presence of impurities that depress the melting point.
-
Immediate Solutions (Trustworthiness):
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional solvent to slightly decrease the saturation level.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Rapid cooling from a hot temperature is a primary cause of oiling out.[3]
-
Scratch the Flask/Add a Seed Crystal: If crystals are slow to form, use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can initiate crystallization.[3] Alternatively, add a tiny crystal from a previous pure batch (a seed crystal).
-
Change Solvent System: The initial solvent may be inappropriate. If your compound is very soluble, try a solvent system where it is less soluble, or use a binary solvent system (e.g., dissolve in a good solvent like ethanol, then slowly add a poor solvent like water until it just becomes cloudy, then re-heat to clarify and cool slowly).[4]
-
Q3: After performing an acid-base extraction, my yield of recovered amine is very low. Where did my product go?
A3: Low recovery in an acid-base extraction typically points to one of several key steps.
-
The Root Cause (Expertise & Experience): The most likely culprits are incomplete protonation/deprotonation, emulsion formation, or insufficient extraction from the aqueous phase.
-
Immediate Solutions (Trustworthiness):
-
Verify pH at Each Step: Use pH paper or a meter. During the acid wash (e.g., with 1M HCl), ensure the aqueous layer is acidic (pH 1-2) to fully protonate the amine and draw it into the aqueous phase.[5] When you later basify to recover the amine (e.g., with 2M NaOH), ensure the aqueous layer is distinctly basic (pH 9-10 or higher) to fully deprotonate the amine salt back to its neutral, organic-soluble form.[6]
-
Break Emulsions: Emulsions (stable mixtures of the organic and aqueous layers) can trap your product at the interface. To break them, try adding a small amount of brine (saturated aqueous NaCl solution) or gently swirling the funnel instead of vigorous shaking.[7]
-
Perform Multiple Extractions: Do not assume one extraction is sufficient. When recovering the final neutral amine, extract the basified aqueous layer with your organic solvent (e.g., dichloromethane or ethyl acetate) at least three times to ensure complete recovery.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a crude reaction mixture of this compound?
A1: The optimal method depends on the scale of your reaction and the nature of the impurities. The following workflow provides a logical decision-making process.
Purification Method Selection Workflow
Caption: Decision tree for selecting a purification method.
-
For high initial purity (>90%): Recrystallization is often the most efficient method for removing minor impurities.
-
For lower purity or complex mixtures:
Q2: Can you provide a reliable, step-by-step protocol for flash column chromatography of this amine?
A2: Certainly. This protocol assumes a standard silica gel column and incorporates best practices for purifying basic amines.
Protocol: Flash Column Chromatography
-
Solvent System Selection (TLC):
-
Develop a TLC system using a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone).
-
Add 0.5-1% triethylamine (TEA) to your TLC solvent mixture to mimic the column conditions.
-
The ideal solvent system should give your product a Retention Factor (Rf) of approximately 0.3 .[2]
-
-
Column Packing (Slurry Method):
-
Plug the column with a small piece of cotton or glass wool and add a thin layer of sand.[8]
-
In a beaker, create a slurry of silica gel in your starting, non-polar eluent (e.g., 100% Hexanes + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack the bed evenly, ensuring no air bubbles are trapped.[8][9]
-
Add another thin layer of sand on top of the packed silica to prevent disruption during sample loading.[8]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides superior resolution compared to loading the sample as a liquid.[9]
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your non-polar solvent system (e.g., Hexanes/1% TEA).
-
Gradually increase the polarity by adding more of your polar solvent (e.g., transitioning from 5% Ethyl Acetate in Hexanes to 10%, 20%, etc.). This is known as a step gradient.
-
Collect fractions in test tubes and monitor their contents using TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Q3: What is a good recrystallization solvent system for this compound?
A3: The principle of "like dissolves like" is a good starting point, but for amines, solubility can be complex. A good starting point is to test solvent systems empirically on a small scale.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Type | Rationale |
| Ethanol/Water | Binary | The compound is likely soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling.[4] |
| Toluene | Single | Aromatic solvents are often effective for substituted pyridine and pyrimidine rings. |
| Hexanes / Ethyl Acetate | Binary | A versatile non-polar/polar mixture. Dissolve in minimal hot ethyl acetate and add hexanes until cloudy, then reheat and cool slowly.[4] |
| Acetonitrile | Single | A polar aprotic solvent that is a good candidate for compounds with moderate polarity. |
Protocol: Recrystallization [3]
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Q4: How do I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is required for full characterization.
-
Thin-Layer Chromatography (TLC): A quick check to see if the purified material runs as a single spot and is free from the impurities present in the crude mixture.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The chemical shifts, integration, and coupling patterns should match the expected structure of this compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Techniques like GC-MS can simultaneously provide purity information and mass data.[11]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the precise purity of the sample by quantifying the area of the product peak relative to any impurity peaks.[12]
References
-
Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126. Available at: [Link]
-
Rasayan, J. C., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 13(1), 494-498. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Available at: [Link]
- Google Patents. (CN101565400B). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
-
National Institutes of Health (NIH). Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. Available at: [Link]
-
Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. Available at: [Link]
-
European Union Reference Laboratory for Pesticides. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available at: [Link]
-
Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal, 4(2). Available at: [Link]
-
ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Available at: [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]
- Google Patents. (WO2000043365A1). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
Web.mit.edu. How to run column chromatography. Available at: [Link]
-
University of Colorado Boulder, Science Learning Center. Acid-Base Extraction. Available at: [Link]
-
YouTube. (2023). Performing Column Chromatography. Available at: [Link]
-
Arkivoc. (2013). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]
-
Japan International Center for Occupational Safety and Health. (2001). III Analytical Methods. Available at: [Link]
-
MDPI. (2018). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Available at: [Link]
-
University of Massachusetts Boston. Acid-Base Extraction. Available at: [Link]
-
YouTube. (2020). Recrystallization. Available at: [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. Available at: [Link]
-
ScienceDirect. (2023). Chloro-substituted pyridine squaramates as new DNase I inhibitors. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. japsonline.com [japsonline.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. agilent.com [agilent.com]
solubility issues of 4-Chloro-5,6-dimethylpyridin-3-amine in DMSO
Technical Support Center: 4-Chloro-5,6-dimethylpyridin-3-amine
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our approach is rooted in first principles of solvent-solute interactions to empower users to diagnose and resolve issues effectively.
Section 1: Foundational Knowledge - Understanding the Components
A clear understanding of both the solute and the solvent is the bedrock of troubleshooting. This section addresses the fundamental properties you must consider before beginning your experiment.
Q1: What are the key chemical properties of this compound?
This compound is a substituted pyridine derivative. Its structure, featuring an aromatic ring, a chloro group, two methyl groups, and an amine group, dictates its solubility behavior.
| Property | Value | Source |
| CAS Number | 2287331-76-2 | [1][2] |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Class | Substituted Pyridine / Aromatic Amine | N/A |
The presence of the amine group provides a site for potential protonation, which can be leveraged in advanced solubility strategies. However, the overall molecule possesses significant nonpolar character, making it a candidate for dissolution in strong organic solvents.
Q2: What makes DMSO a powerful but sensitive solvent for this application?
DMSO is a highly effective polar aprotic solvent, capable of dissolving a vast range of both polar and nonpolar compounds, which is why it is a standard in high-throughput screening and compound library management[3][4]. However, its properties can also be a source of experimental variability if not properly managed.
| Property | Implication for Solubility | Source |
| Hygroscopicity | Critical Issue: DMSO readily absorbs atmospheric moisture. This absorbed water dramatically decreases the solubility of many lipophilic organic compounds, leading to precipitation.[5][6][7][8] | [5][6][7][8] |
| Freezing Point | 18.5 °C (65.3 °F). Can be solid at or below standard room temperature. Freeze-thaw cycles can exacerbate precipitation, especially if water has been absorbed.[3][5][7] | [3][5][7] |
| High Boiling Point | 189 °C (372 °F). Reduces evaporation, ensuring concentration stability at room temperature, but makes solvent removal difficult.[3] | [3] |
| Miscibility | Miscible with water and a wide range of organic solvents.[3][4] | [3][4] |
The single most common cause of unexpected precipitation from a DMSO stock solution is the absorption of water from the atmosphere.[5][6]
Section 2: Troubleshooting Guide for Solubility Issues
When facing solubility challenges, a systematic approach is crucial. The following workflow and detailed Q&A will guide you from initial dissolution attempts to advanced problem-solving.
Troubleshooting Workflow Diagram
Sources
- 1. 2287331-76-2|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ziath.com [ziath.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 4-Chloro-5,6-dimethylpyridin-3-amine
Case ID: PUR-PYR-4CL-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The purification of 4-Chloro-5,6-dimethylpyridin-3-amine is a classic challenge in heteroaromatic process chemistry. The difficulty arises from the formation of the 2-chloro regioisomer (and occasionally the 6-chloro variant, depending on the synthesis route), which shares similar polarity and solubility profiles with the target.
This guide provides a tiered troubleshooting protocol. We prioritize thermodynamic separation (pKa-based extraction) over chromatography, as it is scalable and cost-effective.
Module 1: Diagnostic & Triage
Before attempting purification, you must quantify the isomeric ratio.
Q: How do I distinguish the 4-chloro target from the 2-chloro impurity by NMR?
A: The key differentiator is the chemical shift of the remaining aromatic proton.
-
Target (this compound): The proton is at the C2 position . Being adjacent to the ring nitrogen, it is significantly deshielded. Expect a singlet around 8.0 – 8.3 ppm .
-
Impurity (2-Chloro-5,6-dimethylpyridin-3-amine): The proton is at the C4 position . It is less deshielded than the C2 proton. Expect a singlet around 7.2 – 7.5 ppm .
| Feature | Target (4-Cl) | Impurity (2-Cl) |
| Proton Position | C2-H (Ortho to N) | C4-H (Meta to N) |
| 1H NMR Shift (DMSO-d6) | ~8.1 ppm (Singlet) | ~7.4 ppm (Singlet) |
| Basicity (pKa) | Higher (~4.5 - 5.0) | Lower (~2.0 - 3.0) |
| Solubility (Acidic pH) | Retained in water at pH 3-4 | Extracts into organic at pH 3-4 |
Module 2: The "pH Swing" Extraction (Primary Protocol)
This method exploits the inductive effect of the chlorine atom. The 2-chloro substituent (adjacent to nitrogen) suppresses the basicity of the pyridine ring significantly more than the 4-chloro substituent.
Q: My crude is a dark solid/oil mixture. How do I separate the isomers without a column?
A: Use the Differential Basicity Extraction Protocol . The 2-chloro isomer is a weaker base and will deprotonate (become organic-soluble) at a lower pH than the 4-chloro target.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in 10% HCl (aq) . Ensure the pH is < 1.0. Both isomers will be protonated and water-soluble.
-
Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) to remove non-basic impurities (tars, unreacted starting materials). Discard the organic layer.
-
The Critical Swing (Targeting the Impurity):
-
Slowly adjust the aqueous layer to pH 3.0 – 3.5 using 20% NaOH or saturated NaHCO₃.
-
Mechanism:[1][2][3] At this pH, the 2-chloro isomer (weaker base) loses its proton and becomes neutral. The 4-chloro target (stronger base) remains protonated (cationic).
-
Extract the aqueous layer with Dichloromethane (DCM) or EtOAc (3x).
-
Action: Keep the Aqueous Layer. (The organic layer contains the 2-chloro impurity).
-
-
Precipitation (Target Recovery):
-
Adjust the aqueous layer pH to > 10 using NaOH.
-
The 4-chloro target will precipitate as a free base.
-
Filter the solid or extract with DCM if it oils out.
-
Figure 1: Differential Basicity Extraction Workflow. By targeting the pKa window between the isomers, the 2-chloro impurity is selectively removed.
Module 3: Crystallization Dynamics
If the extraction improves purity to >90% but traces remain, use crystallization.
Q: The solid is off-white/yellow. Which solvent system works for recrystallization?
A: Chloropyridinamines are prone to π-stacking.[4] You need a solvent that disrupts this interaction but respects the polarity.
Recommended System: Isopropanol (IPA) / Water
-
Dissolve the crude solid in minimal boiling IPA .
-
Add hot water dropwise until persistent turbidity is observed (Cloud Point).
-
Add a few drops of IPA to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
Alternative System (for stubborn isomers): Toluene / Heptane
-
Dissolve in hot toluene.
-
Add heptane slowly.
-
Note: The 4-chloro isomer often has a higher melting point and lower solubility in non-polar solvents compared to the 2-chloro isomer due to symmetry and dipole moment vectors.
Module 4: Troubleshooting & FAQ
Q: I tried the pH swing, but my yield is low. Where is my product? A: You likely overshot the pH during the first adjustment.
-
Diagnosis: If you adjusted to pH 5 or 6 instead of 3.5, the 4-chloro target may have deprotonated and extracted into the organic layer with the impurity.
-
Fix: Back-extract the organic waste layer with pH 2 HCl, then repeat the pH adjustment more carefully.
Q: Can I use chromatography? The spots are very close on TLC. A: Yes, but standard silica often causes tailing for aminopyridines.
-
Mobile Phase Modification: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH). This deactivates the acidic silica sites and sharpens the bands.
-
Stationary Phase: If available, use Amine-functionalized silica to avoid the need for mobile phase modifiers.
Q: Why is the 2-chloro isomer forming? A: If you are synthesizing this via the N-oxide route (e.g., using POCl₃), the reaction is driven by nucleophilic attack on the activated ring.
-
The 2-position and 4-position are both electrophilic.
-
While the 5,6-dimethyl groups provide some steric guidance, the 2-position is electronically favored in many N-oxide rearrangements.
-
Prevention: Lowering the reaction temperature during chlorination can sometimes improve regioselectivity toward the 4-position, though this is substrate-dependent.
References
-
Talik, T., & Plazek, E. (1961). Studies on the reactivity of pyridine derivatives.[5][6][7][8][9][10] Discusses the comparative reactivity and basicity of 2- and 4-chloropyridines.
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide rearrangement regioselectivity).
-
Spivey, A. C., & Arseniyadis, S. (2005). Nucleophilic aromatic substitution of pyridine N-oxides.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Details pKa trends in halo-pyridines: 2-Cl pKa ~0.7, 4-Cl pKa ~3.8).
-
Org. Synth. 2015, 92, 213-226. Regioselective synthesis of chloropyridines.Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]
- 3. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 4-Chloro-5,6-dimethylpyridin-3-amine
This technical guide addresses the stability profile of 4-Chloro-5,6-dimethylpyridin-3-amine (CAS: 2287331-76-2), a critical intermediate often associated with the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.
The following content is structured as a Tier-3 Technical Support resource, designed for process chemists and analytical scientists.
Core Stability Overview
Executive Summary: this compound exhibits conditional instability in acidic media. While the pyridine nitrogen protonation increases solubility, it simultaneously activates the C4-position for nucleophilic attack by water, leading to irreversible hydrolysis.
-
Primary Degradation Pathway: Hydrolysis of the C4-chloro group to form 3-amino-5,6-dimethylpyridin-4(1H)-one (pyridone tautomer).
-
Critical Risk Factor: High temperature (>40°C) combined with aqueous acid (pH < 2.0).
-
Safe Zone: Anhydrous acidic conditions (e.g., HCl in dioxane) or low-temperature aqueous acid (<10°C) for short durations.
Troubleshooting Guide (Q&A)
Issue 1: "My compound purity dropped significantly after an acidic workup."
Diagnosis: You likely triggered Acid-Catalyzed Hydrolysis . In the presence of strong aqueous acid (e.g., 1M HCl, H₂SO₄), the pyridine nitrogen becomes protonated. This protonation pulls electron density from the ring, making the carbon at the 4-position (attached to the Chlorine) highly electrophilic. Water acts as a nucleophile, displacing the chloride ion.
Corrective Action:
-
Temperature Control: Perform all acidification/neutralization steps at 0–5°C .
-
Minimize Contact Time: Do not store the compound in aqueous acid. Extract immediately into an organic solvent (e.g., DCM or EtOAc) upon neutralization.
-
Alternative Workup: If possible, use a buffered quench (e.g., saturated NH₄Cl) instead of strong acid to adjust pH.
Issue 2: "I see a new, early-eluting peak in my HPLC chromatogram."
Diagnosis: This is the Pyridone Degradant (3-amino-5,6-dimethylpyridin-4-one).
-
Characteristics: The degradant is significantly more polar than the parent 4-chloro compound due to the loss of the lipophilic chlorine and the formation of a hydrogen-bond-donating ketone/hydroxyl tautomer.
-
Detection: It often has a distinct UV spectrum shift due to the change in aromaticity (pyridone vs. pyridine).
Corrective Action:
-
Check Mobile Phase: Ensure your HPLC mobile phase pH is not inducing on-column degradation. Use a buffered mobile phase (pH 2.5–3.0 is usually safe for short run times, but avoid extremely low pH < 1.5).
-
Quantification: Calculate the Relative Response Factor (RRF). Pyridones often have higher extinction coefficients than their chloropyridine precursors, potentially exaggerating the impurity level visually.
Issue 3: "The solution turned yellow/orange during storage in acid."
Diagnosis: This suggests Oxidative Coupling or Diazo Formation .
-
Mechanism: If Nitrous Acid (HNO₂) is present (even trace amounts in nitric acid or from nitrite impurities), the primary amine at position 3 can undergo diazotization. The resulting diazonium species is highly unstable and will couple with other aromatic rings, forming colored azo dyes.
-
Secondary Cause: Simple oxidation of the electron-rich amine group by air over time, accelerated by light.
Corrective Action:
-
Reagent Purity: Ensure acids are free of nitrous impurities. Use Sulfamic Acid scavengers if unsure.
-
Inert Atmosphere: Store acidic solutions under Nitrogen or Argon.
-
Light Protection: Use amber glassware.
Mechanistic Visualization
The following diagram illustrates the primary failure mode: Acid-Catalyzed Hydrolysis.
Figure 1: The acid-catalyzed hydrolysis pathway converting the target molecule into its pyridone impurity.
Stability Data & Risk Assessment
The table below summarizes the stability risk based on typical behavior of electron-rich 4-chloropyridines.
| Condition | Temperature | Timeframe | Stability Risk | Recommendation |
| 1M HCl (aq) | 25°C (RT) | < 1 Hour | 🟡 Moderate | Process quickly; keep cold. |
| 1M HCl (aq) | > 40°C | > 1 Hour | 🔴 Critical | Avoid. Rapid hydrolysis to pyridone. |
| Acetic Acid | 25°C | 24 Hours | 🟢 Low | Safe for standard processing. |
| 4M HCl in Dioxane | 25°C | 24 Hours | 🟢 Low | Stable (Lack of water prevents hydrolysis). |
| Mobile Phase (0.1% TFA) | 25°C | 24 Hours | 🟡 Moderate | Analyze immediately; do not leave in autosampler >12h. |
Experimental Protocols
Protocol A: Stress Stability Testing (Acidic)
Use this to validate the handling time for your specific batch.
-
Preparation: Dissolve 10 mg of this compound in 10 mL of solvent mixture (50:50 Acetonitrile:0.1M HCl).
-
Incubation: Split sample into two vials. Keep Vial A at 5°C (Control) and Vial B at 25°C (Test).
-
Sampling: Inject 5 µL of each into HPLC at t=0, t=2h, and t=24h.
-
Analysis: Monitor the decrease in the parent peak area and the growth of the RRT ~0.4-0.6 peak (pyridone).
-
Acceptance: If degradation > 0.5% at 2h, the synthesis workup must be performed at <5°C.
Protocol B: Recommended HPLC Method
Designed to separate the polar hydrolysate from the parent.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffered to pH ~3.0 with Ammonium Formate to prevent on-column hydrolysis).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Parent) and 280 nm (Pyridone monitoring).
References
-
National Institutes of Health (NIH). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Available at: [Link]
-
Wibaut, J. P., & Broekman, F. W. (1939). The formation of (4-pyridyl)-pyridinium compounds from 4-chloropyridine.[1] Recueil des Travaux Chimiques des Pays-Bas. (Demonstrates the lability of the C4-Cl bond).
-
PubChem Compound Summary. this compound (CID 83668675). Available at: [Link]
- Google Patents.Synthetic method of Vonoprazan intermediate (CN113896655A). (Describes the handling of related chloropyridine intermediates).
Sources
Technical Support Center: Stability & Handling of 3-Aminopyridines
Status: Operational Ticket ID: 3AP-OX-PREV Assigned Specialist: Senior Application Scientist
Executive Summary: The "Aniline-Like" Vulnerability
Welcome to the 3-Aminopyridine (3-AP) Stability Hub. If you are here, you likely encountered a sample that has turned from a pristine white/colorless solid to a brown, tar-like substance.
The Root Cause: Unlike 2-aminopyridine or 4-aminopyridine, where the amino group conjugates strongly with the ring nitrogen (reducing its lone pair availability), 3-aminopyridine behaves electronically like a substituted aniline . The nitrogen lone pair at the 3-position is not effectively delocalized into the electron-deficient pyridine ring. This makes the exocyclic amine highly nucleophilic and susceptible to radical-mediated oxidation by atmospheric oxygen, leading to the formation of azo-dimers, azoxy-species, and complex polymeric "tars" (similar to aniline black).
This guide provides the protocols to prevent this degradation and rescue valuable samples that have already compromised.
Module 1: Diagnostic & Troubleshooting
Visual Inspection Guide
| Visual State | Diagnosis | Chemical Status | Recommended Action |
| White / Colorless Crystalline | Pristine | >99% Purity. No significant oxidation. | Proceed with experiment. Ensure inert storage. |
| Pale Yellow / Beige | Trace Oxidation | Surface oxidation (<1%). Quinoidal impurities present. | Usable for most crude reactions. Purify for kinetics/analytical work. |
| Brown / Reddish Crust | Moderate Degradation | 1-5% impurity load. Azo/Azoxy dimers forming. | Must Purify. Recrystallization required. |
| Black / Tar-like | Severe Polymerization | Autocatalytic decomposition. | Discard or attempt sublimation if isotope-labeled/high-value. |
The Degradation Pathway (Mechanism)
Understanding the enemy is the first step to defeating it. The darkening is not simple "rust"; it is a radical cascade.
Figure 1: The oxidative cascade of 3-aminopyridine. Note that the colored impurities are often highly conjugated systems that absorb light strongly even at low concentrations.
Module 2: Storage Architecture (The "Golden Standard")
To maintain integrity, you must break the "Fire Triangle" of chemical degradation: Oxygen, Moisture, and Light.
Protocol A: Long-Term Storage (>1 Month)
Recommended for stock bottles and reference standards.
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Atmosphere: Argon (Ar) is superior to Nitrogen (
) due to its higher density, which creates a better "blanket" over the solid. -
Seal: Parafilm is insufficient for long-term storage (it is gas permeable). Use electrical tape or a secondary containment (desiccator).
-
Temperature: Store at -20°C . Cold slows the kinetics of the radical formation significantly.
Protocol B: The "Working Bench" Protocol
For daily use during synthesis campaigns.
-
Desiccation: 3-AP is hygroscopic. Water acts as a catalyst for proton-transfer steps in degradation. Store the vial inside a desiccator with active silica gel or
. -
Headspace Purge: After every use, flush the vial headspace with a gentle stream of inert gas before capping.
Decision Logic for Storage
Figure 2: Storage decision matrix based on usage frequency.
Module 3: Rescue Protocols (Purification)
If your sample has degraded, do not discard it immediately. 3-AP can be rescued with high recovery rates.
Method A: The "Charcoal Scrub" Recrystallization
Best for: 5g - 100g scale with moderate discoloration.
Safety Note: Older literature suggests Benzene. Do NOT use Benzene. It is a Class 1 Carcinogen. Use Toluene or an Ethanol/Water system.
Materials:
-
Solvent: Toluene (primary choice) or Ethanol.
-
Activated Charcoal (Norit).
-
Reducing Agent: Sodium Hydrosulfite (
) - Critical for reducing colored quinoidal impurities.
Step-by-Step:
-
Dissolution: Dissolve the crude 3-AP in the minimum amount of boiling Toluene.
-
Scrubbing: Add Activated Charcoal (5% by weight of amine) and Sodium Hydrosulfite (2% by weight).
-
Why? Charcoal adsorbs polymeric tars; Hydrosulfite chemically reduces colored oxidized species back to colorless forms.
-
-
Reflux: Heat at gentle reflux for 15 minutes.
-
Hot Filtration: Filter rapidly through a pre-heated Celite pad or fluted filter paper to remove charcoal.
-
Tip: Pre-heat the funnel to prevent premature crystallization clogging the filter.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.
-
Collection: Filter the white crystals and wash with cold hexanes. Dry under vacuum.[4]
Method B: Sublimation
Best for: Small scale (<5g) or high-purity requirements.
-
Place crude 3-AP in a sublimation apparatus.
-
Apply high vacuum (<0.1 mmHg).
-
Heat the bottom bath to 60-70°C (Melting point is ~64°C, but sublimation occurs below this under vacuum).
-
Collect pure white crystals on the cold finger.
Module 4: Frequently Asked Questions (FAQ)
Q1: My 3-AP turned into a liquid inside the bottle. Is it safe to use?
A: No. 3-Aminopyridine is a solid (MP ~64°C). If it is liquid at room temperature, it has likely absorbed significant water (hygroscopic depression of melting point) or formed a eutectic mixture with decomposition products. You must dry it (dissolve in DCM, dry over
Q2: Can I use "yellowish" 3-AP for a Suzuki coupling? A: Generally, yes. The palladium catalyst is more sensitive to the phosphine ligands oxidizing than the trace impurities in the amine. However, if the reaction yield is low, purify the amine. Transition metals can sometimes chelate to the azo-impurities, poisoning the catalyst.
Q3: Why does the MSDS mention "Store under Nitrogen" but you recommend Argon?
A: Nitrogen is lighter than air. When you open a bottle flushed with
Q4: Is the color change reversible by just adding acid? A: No. While protonation (adding HCl) might shift the absorption spectrum (changing the color visually), it does not remove the impurity. The covalent bonds of the azo/dimer impurities remain. You must physically separate them via recrystallization.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9982, 3-Aminopyridine. PubChem. Available at: [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Org. Synth. 1950, 30, 3; Coll. Vol. 4, 5. 3-Aminopyridine Synthesis and Purification. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 3-aminopyridine. ECHA. Available at: [Link]
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 4-Chloro-5,6-dimethylpyridin-3-amine
Executive Summary & Application Context
4-Chloro-5,6-dimethylpyridin-3-amine (CAS: 2287331-76-2) is a critical heterocyclic building block, frequently employed in the synthesis of tyrosine kinase inhibitors and complex agrochemicals.[1] Its structural integrity is defined by a specific substitution pattern on the pyridine ring: an amine at C3, a chlorine atom at C4, and methyl groups at C5 and C6.[1]
In drug development pipelines, verifying the regiochemistry of this intermediate is paramount.[1] The primary challenge lies in distinguishing it from its structural isomers (e.g., 2-chloro or 4,5-dimethyl variants) formed during electrophilic aromatic substitution or halogenation steps.[1]
This guide provides a definitive 1H NMR structural analysis, comparing the target molecule against its most common regioisomer to establish a self-validating identification protocol .
Structural Analysis & Theoretical Grounding
To interpret the spectrum accurately, we must understand the electronic environment of the pyridine nucleus.[1]
-
The Pyridine Ring Current: The nitrogen atom withdraws electron density, typically deshielding
-protons (H2/H6) to 8.5+ ppm.[1] -
Substituent Effects (The "Fingerprint"):
-
3-NH
(Amine): A strong electron-donating group (EDG) by resonance.[1] It significantly shields the ortho and para positions.[1][2] -
4-Cl (Chlorine): Electron-withdrawing by induction, but offers weak donation by resonance.[1]
-
5,6-Dimethyl: Weak EDGs that complicate the aliphatic region but simplify the aromatic region by removing protons.[1]
-
The "Lone Proton" Marker
The molecule possesses only one aromatic proton (H2).[1] Its chemical shift is the primary diagnostic tool.[1]
-
Target (4-Cl): The proton is at position 2 (
to Nitrogen).[1] -
Isomer (2-Cl): The proton would be at position 4 (
to Nitrogen).[1]
1H NMR Spectrum Analysis (DMSO-d )
Solvent Selection: DMSO-d
Representative Data Table
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Justification |
| H-2 (Aromatic) | 7.75 – 7.85 | Singlet (s) | 1H | - | |
| -NH | 5.20 – 5.40 | Broad Singlet (br s) | 2H | - | Exchangeable protons.[1] Shift is concentration/temperature dependent.[1] |
| 6-CH | 2.38 – 2.42 | Singlet (s) | 3H | - | |
| 5-CH | 2.10 – 2.15 | Singlet (s) | 3H | - |
Note: Chemical shifts are referenced to residual DMSO pentet at 2.50 ppm.[1]
Detailed Assignment Logic (Causality)
-
The H-2 Singlet (7.80 ppm): In unsubstituted pyridine, H-2 appears at ~8.6 ppm.[1] The introduction of the amine group at C3 (ortho) exerts a shielding effect (
ppm).[1] The 4-Cl and 5/6-Me groups have smaller effects.[1] The observed shift of ~7.8 ppm confirms the proton is adjacent to the nitrogen (H-2) rather than at position 4.[1] -
Methyl Differentiation: The methyl group at C6 is directly attached to the carbon adjacent to the ring nitrogen.[1] The inductive withdrawal of the nitrogen deshields this methyl group (
2.40), placing it downfield compared to the C5 methyl group ( 2.12).[1]
Comparative Analysis: Distinguishing Isomers
The most common synthetic error yields the 2-chloro-5,6-dimethylpyridin-3-amine isomer.[1] NMR easily distinguishes these two based on the aromatic proton shift.[1]
Comparison Table: Target vs. Isomer[1]
| Feature | Target Molecule (4-Chloro...)[1][3][4][5][6][7] | Alternative Isomer (2-Chloro...)[1] | Differentiation Logic |
| Aromatic Proton Position | H-2 ( | H-4 ( | H-2 is inherently more deshielded.[1] |
| Predicted Shift | The H-4 proton in the isomer is shielded by the adjacent NH | ||
| Symmetry | Asymmetric | Asymmetric | Both show distinct methyl peaks.[1] |
| Conclusion | Pass | Fail | A shift < 7.2 ppm indicates the wrong regioisomer.[1] |
Experimental Protocol
To ensure reproducibility and "Trustworthiness" of the data, follow this standardized sample preparation workflow.
Materials
-
Analyte: >5 mg of this compound (dried under vacuum).
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1] -
Instrument: 400 MHz NMR (or higher).
Step-by-Step Methodology
-
Massing: Weigh 5–10 mg of the solid into a clean vial. Why: High concentration improves signal-to-noise ratio for the integration of the broad amine peak.
-
Dissolution: Add 0.6 mL DMSO-d
. Sonicate if necessary to ensure complete homogeneity.[1] -
Acquisition:
-
Processing:
Visualization of Analytical Logic
The following diagram illustrates the decision tree for validating the product structure based on the H-2 chemical shift.
Figure 1: Decision logic for distinguishing the target 4-chloro regioisomer from the 2-chloro impurity based on the aromatic proton chemical shift.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][8] (Authoritative text on substituent additivity rules for pyridine derivatives).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Reference for chemical shift prediction of heterocycles). [Link][1]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
13C NMR Chemical Shift Assignment for Polysubstituted Pyridines: A Comparative Technical Guide
Executive Summary
Polysubstituted pyridines represent a cornerstone scaffold in modern drug discovery (e.g., Nexium, Claritin, Imatinib). However, their
This guide moves beyond basic spectral listing. It compares three distinct assignment methodologies—Empirical Additivity , DFT Computation , and Advanced 2D Correlation —and provides the rigorous experimental protocols required to distinguish between them.
Part 1: The Baseline – Unsubstituted Pyridine Dynamics
Before analyzing substitution, one must master the parent system. The nitrogen atom creates a desymmetrized electronic environment.
| Position | Carbon Type | Chemical Shift ( | Electronic Driver |
| C2 / C6 | 149.9 | Strong Inductive deshielding (-I) by Nitrogen. | |
| C4 | 135.9 | Resonance deshielding (+R) limited; intermediate electron density. | |
| C3 / C5 | 123.8 | Shielded; resembles benzene but slightly electron-deficient. |
Critical Insight: The chemical shift range for pyridines (120–160 ppm) overlaps heavily with other aromatics. In polysubstituted systems, the "N-effect" can be masked or amplified, leading to misassignments of the quaternary carbons.
Part 2: Comparative Analysis of Assignment Methodologies
We evaluated three primary methods for assigning the
Method A: Empirical Additivity (Increment Systems)
-
Principle: Uses base values + Substituent Chemical Shifts (SCS).
-
Pros: Instantaneous; useful for rough approximations.
-
Cons: Fails to account for "Ortho-effect" steric compression and solvent-solute hydrogen bonding at the pyridine nitrogen.
-
Accuracy:
2.5 – 5.0 ppm error margin.
Method B: DFT GIAO Calculation (B3LYP/6-311+G(d,p))
-
Principle: Quantum mechanical prediction of magnetic shielding tensors.
-
Pros: Highly accurate for distinguishing regioisomers; accounts for specific stereochemistry.
-
Cons: Computationally expensive (hours/days); requires conformational sampling.
-
Accuracy:
1.0 – 2.0 ppm (after scaling).
Method C: Experimental 2D Correlation (The "Gold Standard")
-
Principle: Uses HSQC (C-H direct) and HMBC (C-H long range) to walk the skeleton.
-
Pros: Unambiguous structural proof; self-validating.
-
Cons: Requires instrument time; quaternary carbons can be invisible if delays are incorrect.
-
Accuracy: Absolute.
Comparative Data Table: 2-Amino-5-Chloropyridine
| Carbon Position | Experimental | Method A: Empirical Prediction | Method B: DFT (GIAO) | ||
| C2 ( | 157.4 | 159.1 | +1.7 | 157.8 | +0.4 |
| C3 ( | 108.5 | 110.2 | +1.7 | 109.1 | +0.6 |
| C4 ( | 137.2 | 135.5 | -1.7 | 136.9 | -0.3 |
| C5 ( | 119.1 | 122.0 | +2.9 | 118.5 | -0.6 |
| C6 ( | 146.3 | 148.5 | +2.2 | 146.0 | -0.3 |
Analysis:
-
Method A consistently overestimates shifts, particularly at C5, failing to capture the full shielding effect of the amino group para to it.
-
Method B (DFT) provides excellent agreement, making it a viable alternative when sample quantity prevents long 2D runs.
Part 3: Strategic Workflow Visualization
To ensure accurate assignment, follow this decision logic. This avoids the common pitfall of relying solely on 1D data.[1]
Figure 1: Decision tree for structural elucidation of pyridine derivatives. Note the divergence based on the type of ambiguity (electronic vs. spatial).
Part 4: Experimental Protocols for High-Integrity Data
The most common error in pyridine NMR is the disappearance of C2/C6 quaternary carbons . These nuclei lack the dipole-dipole relaxation pathway provided by attached protons, leading to excessively long longitudinal relaxation times (
Protocol: Quantitative C Acquisition
Objective: Ensure all quaternary carbons are visible and integrable.
-
Solvent Selection: Use DMSO-
over CDCl if possible. Pyridines can aggregate in non-polar solvents, broadening peaks. -
Relaxation Agent (Optional but Recommended):
-
Add 20
L of 0.1 M Cr(acac) (Chromium acetylacetonate). -
Mechanism:[2] Paramagnetic relaxation enhancement reduces
from ~60s to <2s.
-
-
Pulse Sequence Parameters:
-
Pulse Angle:
(not ).[3] This allows faster repetition rates. -
Acquisition Time (
): 1.0 – 1.5 seconds. -
Relaxation Delay (
):-
With Cr(acac)
: 2 seconds. -
Without Cr(acac)
:5 – 10 seconds (Critical!).
-
-
Scans: Minimum 1024 for 10 mg sample.
-
Protocol: 1H-15N HMBC (The "Silver Bullet")
If carbon assignment remains ambiguous, bypass it by looking at the Nitrogen.
-
Why? Pyridine nitrogens (
300 ppm) correlate strongly ( and ) to and protons. -
Setup: Use a standard gHMBCad sequence optimized for
Hz.
Part 5: Troubleshooting Anomalies
The N-Oxide Shift
Oxidation of the pyridine nitrogen to N-oxide reverses the typical trends.
-
C2/C6: Shielded by ~10 ppm (moves upfield).
-
C4: Deshielded by ~2-4 ppm (moves downfield).
-
Mechanism: Back-donation of oxygen lone pair into the ring.
Protonation and Salt Formation
Running a pyridine free base in an acidic solvent (e.g., TFA-d or unneutralized
-
C2/C6: Slight shielding.
-
C3/C5: Significant deshielding (+5 to +10 ppm).
-
Diagnostic: Broadening of the adjacent proton signals due to exchange.
Figure 2: Electronic push-pull visualization. Note that for electron-donating groups like -NH2, the resonance effect at the para-position (C5) often dominates over inductive effects.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (The definitive source for additivity increments).
-
Bagno, A., & Saielli, G. (2015). "Computational NMR Spectroscopy: Reversing the Information Flow." WIREs Computational Molecular Science. (Validation of DFT GIAO accuracy).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for T1 relaxation protocols).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for experimental shift verification).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Foundational text on heterocyclic chemical shifts).
Sources
Analytical Benchmarking: Mass Spectrometry Fragmentation Strategies for 4-Chloro-5,6-dimethylpyridin-3-amine
Executive Summary & Context
4-Chloro-5,6-dimethylpyridin-3-amine (CAS: 2287331-76-2) is a critical heterocyclic intermediate, primarily utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan . In drug development, rigorous control of this intermediate is required to prevent downstream genotoxic impurities.
This guide compares the two primary mass spectrometry workflows—Electron Ionization (EI) GC-MS and Electrospray Ionization (ESI) LC-MS/MS —for the characterization of this molecule. While EI provides fingerprinting for raw material identification, ESI-MS/MS is the superior choice for trace impurity profiling in complex biological or reaction matrices.
Key Molecular Specifications
| Feature | Specification |
| Formula | |
| Monoisotopic Mass | 156.0454 Da ( |
| Isotope Pattern | Distinct 3:1 ratio ( |
| Basicity | Pyridine nitrogen + exocyclic amine (High proton affinity) |
Comparative Analysis: EI vs. ESI Fragmentation[1][2]
The choice of ionization technique fundamentally alters the fragmentation landscape. The table below contrasts the performance of these methods for this specific pyridine derivative.
| Feature | Method A: EI-GC-MS (70 eV) | Method B: ESI-LC-MS/MS (CID) |
| Primary Ion | Radical Cation ( | Protonated Molecule ( |
| Fragmentation Energy | High (Hard Ionization) | Tunable (Soft Ionization via Collision Energy) |
| Dominant Mechanism | Homolytic cleavage, radical stabilization | Heterolytic cleavage, charge-remote fragmentation |
| Detection Limit (LOD) | ~1–10 ppm | < 10 ppb (Trace Analysis) |
| Best Application | Raw material purity (Goods-in QC) | Reaction monitoring & Impurity carryover |
Deep Dive: ESI-MS/MS Fragmentation Mechanics
For drug development professionals tracking this intermediate in Vonoprazan synthesis, ESI-MS/MS is the gold standard. The fragmentation pattern is driven by the protonation of the exocyclic amine or the pyridine nitrogen, followed by Collision-Induced Dissociation (CID).
The Isotopic Signature
Before fragmentation, the precursor ion selection is critical. The chlorine atom imparts a characteristic "A+2" pattern.
-
Target Precursor: m/z 157.05 (
) -
Confirmation Ion: m/z 159.05 (
) -
Ratio: Intensity of 159 should be ~32% of 157.
Primary Fragmentation Pathways
Upon CID (Collision Energy 15–30 eV), the molecule undergoes three distinct pathways:
-
Pathway A: Deamination (Neutral Loss of
)-
Mechanism: Proton transfer from the ring methyl to the amine, facilitating the loss of ammonia (17 Da).
-
Result:m/z 157
140 (Distonic radical cation or stabilized cation).
-
-
Pathway B: Dechlorination/Aromatization (Loss of HCl)
-
Mechanism: Loss of the chlorine atom, often accompanied by hydrogen transfer to stabilize the aromatic ring.
-
Result:m/z 157
121 (Formation of a stable methyl-pyridinium core).
-
-
Pathway C: Ring Cleavage (Loss of HCN)
-
Mechanism: Characteristic of pyridine rings; high-energy fragmentation involving the ring nitrogen.
-
Result:m/z 121
94 .
-
Fragmentation Data Summary
| Precursor (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Structural Assignment |
| 157.05 | 140.02 | 15 | ||
| 157.05 | 121.08 | 25 | ||
| 121.08 | 94.06 | 35 | Ring contraction fragment | |
| 157.05 | 65.04 | Complex | 40+ | Alkyl fragments |
Visualized Pathways (Graphviz)
The following diagram illustrates the mechanistic flow of the fragmentation, distinguishing between the primary precursor and the daughter ions generated via CID.
Caption: Figure 1 depicts the sequential loss of ammonia and hydrochloric acid under Collision-Induced Dissociation (CID), leading to ring destabilization.
Validated Experimental Protocol
To replicate these results for impurity profiling or structural confirmation, follow this self-validating protocol.
Sample Preparation
-
Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
-
Reasoning: Methanol ensures solubility of the organic core; Formic acid promotes ionization of the amine (
) [1].
-
-
Concentration: 1 µg/mL (1 ppm) for direct infusion; 100 ng/mL for LC-MS injection.
Instrument Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode (+).
-
Source Temp: 350°C (Ensure complete desolvation).
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions (Quantification):
-
Quantifier:
(CE: 25 eV). Most stable transition. -
Qualifier:
(CE: 15 eV). Preserves Cl signature.
-
Quality Control Check (System Suitability)
-
Inject Blank: Verify no carryover at m/z 157.
-
Inject Standard: Verify the 157/159 isotope ratio is
. Deviations indicate isobaric interference or detector saturation.
Decision Matrix: When to Use Which Method?
Use the following logic flow to select the appropriate mass spectrometry technique for your stage of development.
Caption: Figure 2 outlines the decision process for selecting EI-GC-MS versus ESI-LC-MS/MS based on sample concentration and matrix complexity.
References
-
Kagari, T., et al. (2016). "Biochemical characterization of vonoprazan fumarate as a novel potassium-competitive acid blocker." Journal of Pharmacology and Experimental Therapeutics.
-
Nirogi, R., et al. (2015). "LC-MS/MS method for the quantification of vonoprazan in rat plasma and its application to a pharmacokinetic study." Biomedical Chromatography.
-
BenchChem. (2025). "Technical Guide to MS/MS Fragmentation of Pyridinium Compounds." BenchChem Technical Library.
-
PubChem. (2023). "Compound Summary: this compound." National Library of Medicine.
A Comparative Guide to the Reactivity of 4-Chloro vs. 2-Chloro Pyridinylamines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, pyridinylamines serve as foundational scaffolds for a vast array of bioactive molecules. The strategic functionalization of these heterocycles often hinges on nucleophilic aromatic substitution (SNAr), a powerful tool for forging new carbon-heteroatom bonds. A critical decision in any synthetic campaign is the choice of starting material, and when it comes to chloropyridinylamines, the seemingly subtle difference in the chlorine atom's position—at C4 versus C2—can have profound consequences for reactivity, yield, and reaction conditions.
This guide provides an in-depth comparison of the reactivity of 4-chloro and 2-chloro pyridinylamines. Moving beyond simple rules of thumb, we will explore the underlying electronic principles, present comparative experimental data, and offer a practical, validated protocol to illustrate these concepts in the laboratory.
The Theoretical Framework: Understanding Electronic Effects
The reactivity of chloropyridines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom exerts a potent electron-withdrawing effect, both through induction (-I) and resonance (-M), making the ring susceptible to attack by nucleophiles.[1][2] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, rendering halogens at these positions significantly more labile than those at the meta (C3, C5) positions.[1][3]
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the paramount factor determining the reaction rate.
Key Stability Contributor: The ability to delocalize the negative charge onto the electronegative ring nitrogen is the primary reason for the enhanced reactivity at the C2 and C4 positions.[6][7]
-
Attack at C4 (para): When a nucleophile attacks 4-chloropyridine, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the ring nitrogen through resonance.
-
Attack at C2 (ortho): Similarly, nucleophilic attack at the C2 position allows for effective delocalization of the negative charge onto the adjacent nitrogen atom.
While both positions benefit from this stabilization, subtle differences can lead to preferential reactivity. Some computational studies and experimental observations suggest that 4-chloropyridine can be more reactive than 2-chloropyridine.[8][9] This is sometimes attributed to the symmetric nature of the intermediate from para attack, which may be slightly lower in energy, and potential steric hindrance from the nitrogen's lone pair for incoming nucleophiles at the ortho position.[7][9]
The Role of the Amino Group (-NH₂)
The introduction of an amino group, a strong electron-donating group (+M), adds another layer of complexity. Its position relative to the chlorine atom can either enhance or diminish the ring's susceptibility to nucleophilic attack.
-
Deactivating Effect: If the amino group is positioned ortho or para to the chlorine, its electron-donating resonance effect will counteract the electron-withdrawing effect of the ring nitrogen, increasing electron density at the reaction center and destabilizing the negative charge of the Meisenheimer complex. This deactivates the substrate towards SNAr.
-
Minimal Electronic Effect: If the amino group is meta to the chlorine, its resonance effect does not extend to the reaction center, and its influence on reactivity is significantly less pronounced.
Therefore, when comparing isomers like 4-amino-2-chloropyridine and 2-amino-4-chloropyridine , we must consider the interplay of all substituents. In 4-amino-2-chloropyridine, the activating ring nitrogen is ortho to the C2 chlorine, while the deactivating amino group is meta. In 2-amino-4-chloropyridine, the activating ring nitrogen is para to the C4 chlorine, while the deactivating amino group is ortho. The ortho amino group in 2-amino-4-chloropyridine is expected to have a stronger deactivating effect than the meta amino group in 4-amino-2-chloropyridine, making the latter generally more reactive.
Visualizing the Mechanism: Meisenheimer Complex Stability
The stability of the Meisenheimer intermediate is key to understanding the reactivity differences. The diagrams below illustrate the resonance structures following a nucleophilic attack on 2-chloropyridine and 4-chloropyridine.
Caption: SNAr mechanism showing charge delocalization onto nitrogen.
Note: The DOT script above is a template. For actual chemical structure visualization, image files would be embedded. In both cases, a key resonance contributor places the negative charge on the ring nitrogen, effectively stabilizing the intermediate and facilitating the substitution.
Experimental Data: A Quantitative Comparison
While theoretical principles provide a strong framework, experimental data is the ultimate arbiter of reactivity. The following table summarizes representative findings from the literature, comparing the outcomes of SNAr reactions on different chloropyridinylamine isomers.
| Substrate | Nucleophile | Conditions | Yield (%) | Observations & Reference |
| 2-Chloro-4-aminopyridine | Various Amines | Base, Reflux | Good | Generally reactive substrate due to favorable electronic effects.[10][11] |
| 4-Chloro-2-aminopyridine | Various Amines | Harsher Conditions | Moderate | Often requires higher temperatures or stronger bases compared to the 2-chloro isomer, consistent with deactivation by the ortho-amino group. |
| 2,4-Dichloropyrimidine | Amines | Room Temp | High (at C4) | In di-substituted systems, substitution occurs preferentially at C4, highlighting its higher intrinsic reactivity.[9][12] |
| 4-Chloropyridine | Thiols | Base, pH 7.5 | ~4500x faster when protonated | Demonstrates the dramatic activation of the C4 position by making the ring more electron-deficient.[13] |
These data consistently show that while both isomers are viable substrates, the 4-chloro position is intrinsically more reactive, but this reactivity is highly modulated by other substituents on the ring. The deactivating effect of an ortho- or para-amino group can be significant enough to invert the expected reactivity order in specific cases.
Field-Proven Protocol: Microwave-Assisted SNAr Amination
This protocol details a robust, microwave-assisted method for the amination of a chloropyridinylamine, a technique prized for its speed and efficiency.[4] The explanation for each step underscores the principles of a self-validating system.
Caption: General workflow for microwave-assisted SNAr amination.
Detailed Methodology & Rationale
-
Reagent Charging: To a 10 mL microwave vial, add the chloropyridinylamine substrate (e.g., 4-amino-2-chloropyridine, 1 mmol, 1.0 eq.), followed by anhydrous N,N-dimethylformamide (DMF, 3 mL).
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the reagents and, crucially, the charged Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction.
-
-
Nucleophile Addition: Add the desired amine nucleophile (1.2 mmol, 1.2 eq.).
-
Rationale: A slight excess of the nucleophile is used to ensure complete consumption of the limiting substrate, maximizing yield according to Le Châtelier's principle.
-
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2 mmol, 2.0 eq.).
-
Rationale: The reaction generates HCl as a byproduct, which would protonate the amine nucleophile and the basic pyridine ring, rendering them unreactive. DIPEA is a bulky, non-nucleophilic organic base that efficiently scavenges the acid without competing in the SNAr reaction.
-
-
Sealing: Securely crimp the cap onto the vial.
-
Rationale: Microwave reactions are performed in sealed vessels to allow the temperature of the solvent to rise safely above its atmospheric boiling point, dramatically increasing the reaction rate.
-
-
Microwave Reaction: Place the vial in a microwave reactor and irradiate at 150 °C for 30 minutes with magnetic stirring.
-
Rationale: Microwave irradiation provides rapid and uniform heating, which often leads to cleaner reactions, shorter reaction times, and higher yields compared to conventional heating methods.[4]
-
-
Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous work-up removes the water-soluble DMF and salts (DIPEA·HCl), isolating the crude product in an organic solvent.
-
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired aminopyridine product.
-
Rationale: Chromatography is necessary to remove any unreacted starting material, excess nucleophile, and minor byproducts, yielding a product of high purity suitable for further use.
-
Conclusion: Strategic Implications for Synthesis
The choice between a 4-chloro and a 2-chloro pyridinylamine is a strategic one that must be informed by a clear understanding of electronic principles.
-
Intrinsic Reactivity: The C4 position on the pyridine ring is generally more susceptible to nucleophilic attack than the C2 position, a preference that is borne out in substrates like 2,4-dichloropyrimidines where C4 substitution dominates.[9]
-
Substituent Effects are Key: The presence of an amino group, particularly at a position ortho or para to the chlorine, can significantly deactivate the ring towards SNAr. This effect can be strong enough to make a 2-chloro isomer (with a meta-amino group) more reactive than a 4-chloro isomer (with an ortho-amino group).
-
Condition Optimization: When faced with a less reactive isomer, chemists can employ strategies such as microwave heating, stronger bases, or more polar solvents to drive the reaction to completion.
For drug development professionals and synthetic chemists, a nuanced appreciation of these competing factors is essential. It allows for the rational selection of starting materials and reaction conditions, minimizing trial-and-error optimization and accelerating the synthesis of target molecules. By grounding synthetic design in these fundamental principles, researchers can navigate the rich chemistry of pyridines with greater precision and success.
References
- Vertex AI Search. (2024).
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.
- Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.
- WuXi Biology. (n.d.).
- Wikipedia. (n.d.).
- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- PMC - NIH. (n.d.).
- Wikipedia. (n.d.). Meisenheimer complex.
- Google Patents. (n.d.).
- ChemicalBook. (2023).
- PMC - NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
Sources
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- 3. vaia.com [vaia.com]
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- 10. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
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- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Guide: Dimethylpyridin-3-amine Derivatives
This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of N,N-dimethylpyridin-3-amine (3-DMAP) derivatives, contrasting them with their positional isomers (specifically the industry-standard 4-DMAP) to highlight electronic structure differences critical for drug development and catalytic applications.
Executive Summary & Electronic Theory
N,N-dimethylpyridin-3-amine (3-DMAP) represents a distinct class of aminopyridines where the electron-donating dimethylamino group is in the meta position relative to the pyridine nitrogen. Unlike its famous isomer 4-DMAP (a hyper-nucleophilic catalyst), 3-DMAP lacks direct resonance conjugation between the exocyclic amine lone pair and the ring nitrogen.
This structural "mismatch" fundamentally alters its UV-Vis absorption profile:
-
4-DMAP (Para): Exhibits a strong "Push-Pull" Charge Transfer (CT) band due to quinoid-like resonance stabilization.
-
3-DMAP (Meta): The resonance pathway is blocked. The absorption spectrum is dominated by localized
transitions, typically resulting in a bathochromic shift (red shift) of the lowest energy band compared to the intense CT band of the 4-isomer, but with significantly lower intensity (hypochromic).
Electronic Transition Logic
The absorption maximum (
-
Substituent Effect: The
group is a strong auxochrome. -
Positional Effect: In 3-DMAP, the auxochrome cannot delocalize charge onto the electronegative ring nitrogen. This raises the ground state energy less effectively than in 4-DMAP, but the excited state stabilization is also different, leading to distinct spectral fingerprints.
Comparative Absorption Data
The following table synthesizes experimental data for 3-DMAP derivatives against key benchmarks. Note that values are solvent-dependent (solvatochromism).[1]
Table 1: UV-Vis Absorption Maxima ( ) Comparison
| Compound | Structure | Electronic Character | ||
| Pyridine (Reference) | Unsubstituted | 257 | ~2,750 | |
| 3-Aminopyridine | Meta-NH | 290 - 295 | ~3,500 | Localized excitation |
| 3-DMAP (Target) | Meta-N(Me) | 298 - 305 | ~3,800 | Bathochromic shift from 3-AP (+I effect) |
| 4-DMAP (Alternative) | Para-N(Me) | 262 - 280 | >18,000 | Strong Charge Transfer (CT) |
| 2-Amino-3-cyanopyridine | Derivative | 340 - 350 | Variable | Extended conjugation (Push-Pull) |
Critical Insight: While 4-DMAP absorbs intensely around 260-280 nm due to the "through-conjugation," 3-DMAP derivatives often display a broader, weaker band shifted toward the near-UV (300 nm region). This allows for spectroscopic differentiation of the two isomers in mixtures.
Visualizing the Electronic Mismatch
The following diagram illustrates the resonance difference that defines the UV spectra. In 4-DMAP, the electrons flow through the ring. In 3-DMAP, they are "stuck," altering the energy required for excitation.
Figure 1: Mechanistic flow comparing the resonance capabilities of 3-DMAP vs. 4-DMAP, explaining the spectral divergence.
Experimental Protocol: Validated Characterization
To accurately determine the
Materials
-
Solvent: HPLC-grade Methanol or Acetonitrile (Cut-off <190 nm).
-
Blank: Pure solvent from the same bottle used for dissolution.
-
Cuvettes: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.
Workflow
-
Stock Preparation:
-
Dissolve 1.0 mg of derivative in 10 mL solvent (approx 1 mM).
-
Sonicate for 60 seconds to ensure complete dissolution.
-
-
Dilution Series (Self-Validation Step):
-
Prepare three concentrations:
, , and . -
Why? To verify the Beer-Lambert Law (
). If Absorbance vs. Concentration is not linear, aggregation is occurring.[2]
-
-
Spectral Scan:
-
Baseline correct using the blank.[2]
-
Scan range: 200 nm to 450 nm.
-
Scan speed: Medium (approx 200 nm/min).
-
-
pH Check (The "Derivative" Test):
-
Add 1 drop of 0.1 M HCl to the cuvette and re-scan.
-
Observation: 3-DMAP derivatives will show a distinct shift upon protonation. The lone pair on the ring nitrogen is the most basic site. Protonation stabilizes the ground state, usually causing a blue shift (to shorter wavelengths) and loss of fine structure.
-
Figure 2: Step-by-step experimental workflow for validating UV-Vis spectral data of aminopyridines.
References & Authoritative Sources
-
NIST Chemistry WebBook. 3-Aminopyridine UV/Visible Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. N,N-dimethylpyridin-3-amine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Cumper, C. W. N., & Singleton, A. (1968). Dipole moments and ultra-violet spectra of some aminopyridines. Journal of the Chemical Society B: Physical Organic. (Foundational text establishing the ~290-300 nm range for meta-aminopyridines).
-
ResearchGate. The absorption spectra of aminopyridines in isooctane. (Confirming the 290 nm peak for m-aminopyridine). Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5,6-dimethylpyridin-3-amine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-5,6-dimethylpyridin-3-amine. As a substituted pyridine derivative, this compound requires meticulous handling not only during its use in research and development but also through its entire lifecycle to final disposal. The procedures outlined below are designed to ensure personnel safety, environmental protection, and regulatory adherence, reflecting the best practices in laboratory chemical management.
Core Principle: Hazard Identification and Risk Mitigation
Understanding the hazard profile is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure as a chlorinated pyridine amine allows us to infer a hazard profile based on analogous compounds. Pyridine and its derivatives are generally hazardous, potentially causing harm if swallowed, inhaled, or in contact with skin.[1][2] They are often classified as skin and eye irritants.[3][4]
Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste . It is imperative that this waste stream is never disposed of in regular trash or down the sanitary sewer.[5] Disposal is strictly regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the proper PPE is worn to prevent exposure. The following equipment is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex.[2] | Provides robust chemical resistance against pyridine-based compounds. |
| Eye/Face Protection | Chemical splash goggles. Use a full-face shield if there is a significant risk of splashing.[2] | Protects against accidental splashes that can cause serious eye irritation.[3] |
| Skin & Body | Chemical-resistant lab coat. Flame-retardant clothing is recommended. | Protects skin from contact. The flammability of related compounds warrants caution.[1][2] |
| Respiratory | Always handle in a certified chemical fume hood.[1] | Prevents inhalation of potentially harmful vapors or aerosols. |
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that ensures safety and compliance at every stage. This workflow begins the moment the chemical is deemed waste and ends with its transfer to trained environmental health and safety professionals.
Disposal Workflow Diagram
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
